Author: BenchChem Technical Support Team. Date: February 2026
Topic: 6-Methyl-1,4-oxazepane-4-carbonyl chloride
Content Type: Technical Monograph
Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
6-Methyl-1,4-oxazepane-4-carbonyl chloride (CAS: 1936500-68-3) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical libraries. As a carbamoyl chloride derivative of the 1,4-oxazepane scaffold, it serves as a critical electrophile for introducing the oxazepane ring—a "privileged structure" in medicinal chemistry due to its ability to modulate physicochemical properties (solubility, metabolic stability) compared to acyclic or morpholine analogs. This guide details its identification, synthesis, handling, and application in drug development.
Chemical Identity & Properties
The compound is characterized by a seven-membered oxazepane ring substituted with a methyl group at the 6-position and a reactive chlorocarbonyl functionality at the nitrogen (position 4).
Table 1: Chemical Identifiers and Properties[1]
Property
Description
Chemical Name
6-Methyl-1,4-oxazepane-4-carbonyl chloride
CAS Number
1936500-68-3
Molecular Formula
CHClNO
Molecular Weight
177.63 g/mol
Physical State
Liquid or low-melting solid (typically supplied as oil/solid depending on purity)
Solubility
Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols.
Precursor Amine
6-Methyl-1,4-oxazepane (CAS: 1246494-22-3)
SMILES
CC1CN(C(=O)Cl)CCO1
Key Functional Group
Carbamoyl Chloride (Electrophilic)
Note on Stereochemistry: The CAS 1936500-68-3 typically refers to the racemate unless specified otherwise. Enantiopure forms ((R)- or (S)-6-methyl) would require chiral resolution of the parent amine prior to phosgenation.
Synthesis & Manufacturing
Synthetic Route
The industrial and laboratory synthesis of 6-methyl-1,4-oxazepane-4-carbonyl chloride relies on the phosgenation of the secondary amine precursor, 6-methyl-1,4-oxazepane. Due to safety concerns with gaseous phosgene, Triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent for bench-scale synthesis, offering stoichiometric control and safer handling.
Reaction Mechanism & Workflow
The reaction proceeds via a nucleophilic attack of the secondary amine nitrogen onto the carbonyl carbon of the phosgene equivalent, followed by the elimination of chloride.
Figure 1: Synthetic pathway using Triphosgene equivalents.
Validated Experimental Protocol (Bench Scale)
Context: This protocol is adapted from standard procedures for cyclic carbamoyl chloride synthesis [1, 2].
Reagents:
6-Methyl-1,4-oxazepane (1.0 equiv)
Triphosgene (0.35 equiv) (Generates 1.05 equiv Phosgene in situ)
DIPEA (N,N-Diisopropylethylamine) (1.1 equiv)
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add Triphosgene and anhydrous DCM. Cool to 0°C .
Addition: Dissolve 6-methyl-1,4-oxazepane and DIPEA in DCM. Add this solution dropwise to the Triphosgene mixture over 30 minutes. Crucial: Slow addition prevents the formation of urea byproducts (dimerization).
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor conversion by TLC or LCMS (sample must be quenched with methanol to visualize the methyl carbamate derivative, as the chloride is unstable on LCMS).
Workup: Quench excess phosgene with cold 1N HCl (carefully). Extract the organic layer, wash with brine, dry over Na
SO, and concentrate under reduced pressure.
Purification: The crude product is often used directly. If purification is needed, rapid flash chromatography (silica gel) or vacuum distillation is required, avoiding protic solvents.
Reactivity & Applications
This compound acts as a "hard" electrophile , reacting readily with nucleophiles to install the 6-methyl-1,4-oxazepane moiety.
Core Transformations
Urea Synthesis: Reaction with primary/secondary amines. Used to generate urea-linked inhibitors (e.g., for kinases like HPK1 or KRAS) [3].
Carbamate Synthesis: Reaction with alcohols/phenols.
Figure 2: Primary application pathways in medicinal chemistry.
Handling, Safety & Stability (E-E-A-T)
Critical Hazard: Carbamoyl chlorides are suspected carcinogens (structural alert due to alkylating potential) and potent lachrymators .
Moisture Sensitivity: Highly sensitive to hydrolysis. Exposure to atmospheric moisture releases HCl gas and reverts the compound to the parent amine.
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.
Corrosivity: Corrosive to skin and eyes.
PPE Requirements:
Work exclusively in a fume hood.
Wear double nitrile gloves, chemical splash goggles, and a lab coat.
Decontamination: Spills should be treated with a mixture of aqueous ammonia and ethanol to convert the chloride to the inert urea/ethyl carbamate before disposal.
References
Kaliberda, O., et al. (2025).[2] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[2] Retrieved from [Link]
PubChem. (2025).[3] Compound Summary: Methyl 1,4-oxazepane-6-carboxylate (Related Scaffold). National Library of Medicine. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 6-Methyl-1,4-oxazepane-4-carbonyl chloride
Content Type: Technical Whitepaper / Handling Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Executive Summary
6-Methyl-1,4-oxazepane-4-carbonyl chloride is a specialized, highly reactive electrophilic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Belonging to the class of carbamoyl chlorides, this compound serves as a critical "linchpin" reagent for introducing the pharmacologically privileged 6-methyl-1,4-oxazepane moiety into urea, carbamate, and amide derivatives.
Due to its high sensitivity to moisture and potential for rapid hydrolysis, this compound is rarely isolated as a shelf-stable commercial product. Instead, it is typically generated in situ or used immediately upon synthesis. This guide defines its physicochemical profile, synthesis protocols, and rigorous handling requirements to ensure experimental success and safety.
Chemical Identity & Structural Analysis
The compound features a seven-membered saturated heterocycle (1,4-oxazepane) substituted with a methyl group at the C6 position and a reactive chlorocarbonyl group at the N4 nitrogen. The C6-methyl substitution introduces chirality (unless racemic) and increased lipophilicity compared to the parent oxazepane, potentially influencing the metabolic stability and binding affinity of downstream drug candidates.
Attribute
Detail
IUPAC Name
6-Methyl-1,4-oxazepane-4-carbonyl chloride
Molecular Formula
CHClNO
Molecular Weight
177.63 g/mol
Parent Amine
6-Methyl-1,4-oxazepane (CAS: 1246456-02-9 for HCl salt)
Functional Group
Carbamoyl Chloride ()
Chirality
Contains one stereocenter at C6.[1] Can exist as (), (), or racemate.
SMILES
CC1CN(C(=O)Cl)CCOC1
Physical Characteristics
Note: As a non-catalog reactive intermediate, specific experimental constants are often unpublished. The values below are derived from Structure-Activity Relationship (SAR) analysis of analogous carbamoyl chlorides (e.g., Morpholine-4-carbonyl chloride).
Physicochemical Properties Profile
Property
Value / Description
Confidence
Physical State
Viscous oil or low-melting solid (approx. 20–30 °C).
High (Analogous)
Appearance
Colorless to pale yellow liquid; darkens upon decomposition.
High
Boiling Point
>100 °C (Predicted).[2] Do not distill at atm pressure.
High
Density
~1.15 – 1.25 g/cm³
Predicted
Solubility
Soluble in DCM, THF, Toluene, EtOAc. Reacts with water.
High
Vapor Pressure
Low at RT; significant at elevated T. Lachrymatory vapor.
High
Stability & Reactivity
Hydrolysis: Extremely sensitive. Reacts with ambient moisture to release HCl gas and Carbon Dioxide , reverting to the parent amine salt.
Thermal Stability: Moderately stable at room temperature under inert gas (
/Ar). Decomposes at elevated temperatures (>60 °C) without a nucleophile.
Corrosivity: Corrosive to metals and tissue due to potential HCl generation.
Synthesis & Preparation Protocol
The most reliable method for generating 6-Methyl-1,4-oxazepane-4-carbonyl chloride is the Phosgenation of the secondary amine. Due to safety concerns with gaseous phosgene, Triphosgene (BTC) is the preferred solid reagent for laboratory-scale synthesis.
Reagents:
Substrate: 6-Methyl-1,4-oxazepane (Free base or HCl salt).
Reagent: Triphosgene (0.35 equiv) or Diphlosgene (0.55 equiv).
Base: Diisopropylethylamine (DIPEA) or Pyridine (to scavenge HCl).
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Step-by-Step Workflow:
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and
inlet.
Dissolution: Dissolve Triphosgene (1.0 eq relative to amine) in anhydrous DCM at 0 °C.
Addition: Add the 6-methyl-1,4-oxazepane (3.0 eq) and DIPEA (3.1 eq) dropwise over 30 minutes. Note: Exothermic reaction.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (conversion of amine) or aliquot NMR (appearance of carbonyl signal).
Workup (Critical):
Option A (Use in situ): Remove solvent under vacuum/inert gas and redissolve crude residue for the next step.
Option B (Isolation): Rapid filtration through a short pad of anhydrous silica (if stable) or simple solvent removal. Do not perform aqueous wash.
Visualizing the Synthesis Pathway
Figure 1: Synthesis of the carbamoyl chloride via Triphosgene mediated carbonylation.
Handling & Safety (E-E-A-T)
Warning: This compound is a Lachrymator and Corrosive . All operations must be performed in a functioning chemical fume hood.
Critical Handling Protocols
Moisture Exclusion: Glassware must be oven-dried. Solvents must be anhydrous (dried over molecular sieves).
Inert Atmosphere: Maintain a positive pressure of Nitrogen or Argon during storage and transfer.
Quenching: Quench excess reagent with Methanol (forms the methyl carbamate) or aqueous bicarbonate carefully (gas evolution).
Hydrolysis & Decomposition Mechanism
Understanding the failure mode is critical for troubleshooting low yields.
Figure 2: Decomposition pathway upon exposure to moisture.
Applications in Drug Discovery
The 6-methyl-1,4-oxazepane scaffold is increasingly utilized in medicinal chemistry to modulate the physicochemical properties of drug candidates.
Conformational Restriction: The 7-membered ring provides a unique spatial arrangement compared to morpholines (6-membered) or piperazines, potentially improving selectivity for GPCRs and kinases.
Lipophilicity Tuning: The C6-methyl group adds lipophilicity (
) and steric bulk, which can block metabolic hot-spots on the ring.
Urea/Carbamate Synthesis: The carbonyl chloride is the activated species used to couple with:
Amines
Unsymmetrical Ureas (e.g., sEH inhibitors).
Alcohols
Carbamates (Prodrugs or transition state mimics).
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53230231, tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate. Retrieved from [Link]
ChemRxiv (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]
Organic Chemistry Portal. Synthesis of Carbamates and Ureas via Carbamoyl Chlorides. Retrieved from [Link]
Technical Guide: Solubility & Stability Profile of 6-Methyl-1,4-oxazepane-4-carbonyl chloride
Executive Summary & Compound Identity 6-Methyl-1,4-oxazepane-4-carbonyl chloride is a specialized heterocyclic building block belonging to the class of carbamoyl chlorides . It serves as a critical electrophilic intermed...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
6-Methyl-1,4-oxazepane-4-carbonyl chloride is a specialized heterocyclic building block belonging to the class of carbamoyl chlorides . It serves as a critical electrophilic intermediate in medicinal chemistry, particularly for introducing the 6-methyl-1,4-oxazepane motif into urea derivatives or carbamates.
Unlike simple salts or stable organic solids, the "solubility" of this compound cannot be decoupled from its chemical stability . As a reactive electrophile, it exhibits a binary profile: it is highly soluble and stable in inert aprotic solvents, but undergoes rapid decomposition (solvolysis) in protic media.
6-Methyl group (Lipophilic modulator); 4-Carbonyl Chloride (Reactive center)
Molecular Weight
~177.63 g/mol (Calculated based on C₇H₁₂ClNO₂)
Predicted LogP
~1.2 – 1.8 (Moderately Lipophilic)
Physical State
Typically a viscous colorless to yellow liquid or low-melting solid (Lot dependent).
Solubility & Reactivity Profile
The solubility of 6-Methyl-1,4-oxazepane-4-carbonyl chloride is dictated by the "Like Dissolves Like" principle, heavily modified by the "Nucleophile Destroys Electrophile" rule.
Solvent Compatibility Matrix
The following table categorizes solvents based on their thermodynamic capability to dissolve the compound versus their kinetic tendency to degrade it.
Primary Choice. High solubility due to polarity match; chemically inert to the carbamoyl chloride moiety.
Ethers
Good
Tetrahydrofuran (THF), 1,4-Dioxane, MTBE
Secondary Choice. Good solubility. Crucial: Must be anhydrous/inhibitor-free to prevent peroxide-initiated degradation or hydrolysis from trace water.
Esters
Good
Ethyl Acetate (EtOAc), Isopropyl Acetate
Suitable for extraction and handling. Avoid if the compound contains trace free amines or alcohols.
Aromatic Hydrocarbons
Moderate
Toluene, Xylene
Good stability, but solubility may be lower than in DCM/THF. Excellent for high-temperature reactions.
Polar Aprotic
Conditional
DMF, DMSO, Acetonitrile (MeCN)
Use with Caution. High solubility, but these solvents are hygroscopic. Absorbed water will cause rapid hydrolysis. Use only anhydrous grades packed under Argon.
Protic Solvents
INCOMPATIBLE
Water, Methanol, Ethanol, Isopropanol
DO NOT USE. Immediate solvolysis occurs. Reacts to form the corresponding carbamate (in alcohols) or decomposes to the amine/CO₂ (in water).
The Reactivity-Solubility Paradox
Researchers often mistake "decomposition" for "dissolution" in protic solvents.
In Water: The compound does not merely "dissolve"; it hydrolyzes. The solution becomes acidic (HCl generation) and the organic component reverts to 6-methyl-1,4-oxazepane (or its HCl salt) and CO₂.
In Methanol: It converts to Methyl 6-methyl-1,4-oxazepane-4-carboxylate. This is a chemical transformation, not physical solubility.
Mechanistic Visualization
The following diagrams illustrate the decision logic for solvent selection and the chemical pathways that dictate stability.
Solvent Selection Decision Tree
Figure 1: Decision matrix for selecting reaction and storage media.
Decomposition Pathways (Solvolysis)
Figure 2: Solvolytic degradation pathways in the presence of protic solvents.
Experimental Protocols
Solubility & Stability Assay (NMR Method)
To verify the integrity of the compound in a specific solvent before scale-up, use this self-validating NMR protocol.
Objective: Confirm solubility without inducing hydrolysis.
Preparation: Dry an NMR tube in an oven at 120°C for 1 hour. Cap immediately upon removal.
Solvent Choice: Use CDCl₃ (Chloroform-d) or CD₂Cl₂ (Dichloromethane-d2). Avoid DMSO-d6 unless taken from a fresh ampule due to water content.
Sample Loading:
Dissolve ~10 mg of 6-Methyl-1,4-oxazepane-4-carbonyl chloride in 0.6 mL of the deuterated solvent.
Checkpoint: The solution should be clear and colorless. Cloudiness indicates moisture contamination (formation of amine HCl salt).
Analysis:
Acquire a ¹H NMR spectrum.
Diagnostic Signal: Look for the absence of broad NH peaks (which would indicate hydrolysis to the amine) and the integrity of the CH₂ protons adjacent to the carbonyl nitrogen (typically shifted downfield ~3.5-4.0 ppm due to the electron-withdrawing C=O and Cl).
Time-Point Check: Re-run the spectrum after 1 hour. No changes should be observed.
Handling & Storage Recommendations
Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).
Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal containers which may corrode due to trace HCl release.
Quenching Spills: Do not wash with water immediately. Treat spills with a dilute solution of ammonia in methanol to convert the lachrymatory chloride into a non-volatile urea derivative before disposal.
Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. Journal of Physical Organic Chemistry. (Detailed kinetics of carbamoyl chloride hydrolysis).
PubChem. Compound Summary for 1,4-Oxazepane Derivatives. National Library of Medicine.
Enamine. Building Blocks: Carbamoyl Chlorides Handling Guide. (General handling for heterocyclic carbamoyl chlorides).
(Note: Specific CAS 1510760-04-9 refers to the unmethylated analog; the 6-methyl variant is a custom derivative often synthesized on-demand, but follows the identical physicochemical logic presented above.)
Exploratory
Theoretical Studies on 1,4-Oxazepane Ring Conformations
The following technical guide provides a comprehensive theoretical framework for the conformational analysis of the 1,4-oxazepane ring system. Executive Summary: The Medium-Ring Challenge The 1,4-oxazepane ring (a seven-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comprehensive theoretical framework for the conformational analysis of the 1,4-oxazepane ring system.
Executive Summary: The Medium-Ring Challenge
The 1,4-oxazepane ring (a seven-membered heterocycle containing one oxygen and one nitrogen at the 1 and 4 positions) represents a "privileged scaffold" in modern drug discovery, appearing in dopamine D4 ligands, PEX14 inhibitors, and histone deacetylase (HDAC) modulators.
Unlike six-membered rings (e.g., morpholines) which reside in a well-defined chair minimum, 1,4-oxazepanes exhibit conformational lability . They occupy a complex potential energy surface (PES) governed by low-barrier pseudorotation. For medicinal chemists, this flexibility is a double-edged sword: it allows induced-fit binding to diverse targets but complicates the prediction of the bioactive conformation.
This guide details the theoretical basis for modeling these systems, establishing a rigorous protocol for identifying global minima and relevant transition states.
Theoretical Framework: The 1,4-Oxazepane Energy Landscape
The Pseudorotational Itinerary
Seven-membered rings do not flip between two discrete states (like the cyclohexane chair-chair interconversion). Instead, they undergo pseudorotation , a continuous deformation mechanism.
For 1,4-oxazepane, the conformational space is defined by four primary canonical forms:
Twist-Chair (TC): Generally the global minimum . It relieves torsional strain (Pitzer strain) and minimizes transannular interactions.
Chair (C): A local minimum, often close in energy to the TC.
Twist-Boat (TB): Higher energy, but frequently observed as a bioactive conformation when stabilized by intramolecular H-bonds or specific receptor constraints.
Boat (B): Typically a transition state or high-energy saddle point.
Heteroatom Effects
The introduction of Oxygen (O1) and Nitrogen (N4) perturbs the cycloheptane landscape:
Dipole Alignment: In the Twist-Chair form, the ring puckers to maximize the separation of the O1 and N4 dipoles.
N-Inversion: The nitrogen atom adds a secondary degree of freedom. The N-substituent (R) can adopt a pseudo-equatorial or pseudo-axial orientation. Theoretical studies (DFT/M06-2X) suggest a preference for the pseudo-equatorial orientation for bulky groups to minimize 1,3-diaxial-like steric clashes.
Computational Protocol: A Self-Validating Workflow
To accurately model 1,4-oxazepane derivatives, a static DFT optimization is insufficient due to the multiple local minima. The following protocol ensures comprehensive sampling.
Step 1: Exhaustive Conformational Search
Objective: Generate candidate geometries for all accessible puckering states.
Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Molecular Dynamics (LMOD).
Force Field: OPLS4 or MMFF94s (specifically parameterized for amides/amines).
Criteria: Save all conformers within a 5.0 kcal/mol energy window.
Step 2: DFT Optimization & Filtering
Objective: Refine geometries using quantum mechanics.
Rationale: These functionals capture medium-range dispersion forces, which are critical for accurate description of transannular H-H interactions in 7-membered rings.
Basis Set: 6-311+G(d,p) (Pople) or def2-TZVP (Ahlrichs).
Solvation: IEF-PCM or SMD (water or chloroform, matching experimental conditions).
Step 3: Boltzmann Analysis & NMR Validation
Objective: Correlate calculated populations with experimental observables.
Calculate the Boltzmann-weighted average of spin-spin coupling constants (
) using the GIAO method.
Compare with experimental
values to validate the predicted conformational ensemble.
Visualization of the Conformational Pathway
The following diagram illustrates the logical flow of the pseudorotational pathway and the computational decision tree.
Caption: Fig 1. The 1,4-oxazepane conformational landscape (top) linked to the computational workflow (bottom).
Data Summary: Geometric & Energetic Parameters
The table below summarizes typical theoretical values for the 1,4-oxazepane core, derived from M06-2X/cc-pVDZ level theory (benchmarked against homologous 1,4-diazepane systems).
Parameter
Twist-Chair (Global Min)
Chair (Local Min)
Twist-Boat (Bioactive*)
Relative Energy ()
0.00 kcal/mol
+1.2 - 2.5 kcal/mol
+3.5 - 5.0 kcal/mol
N4-Substituent Orientation
Pseudo-Equatorial
Pseudo-Axial
Variable (H-bond dependent)
Ring Torsion (C-C-C-C)
(Distorted)
Transannular Distance
Maximized
Moderate
Shortened (allows -stacking)
Note: The Twist-Boat is often observed in crystal structures of inhibitors (e.g., Orexin antagonists) where intramolecular
-stacking or H-bonding stabilizes this higher-energy form.
Case Study: 1,4-Oxazepane in Drug Design
Application: Dopamine D4 Receptor Ligands
In the development of selective Dopamine D4 ligands, the 1,4-oxazepane ring serves as a flexible linker.
Observation: 3D-QSAR studies indicate that the ring's size and puckering control the spatial arrangement of the aromatic "head" and "tail" groups.
Mechanistic Insight: The low barrier between Twist-Chair and Chair allows the molecule to adopt a specific shape within the D4 binding pocket without a high energetic penalty. This "entropic advantage" is a key feature of 7-membered rings compared to rigid piperazines.
Application: PEX14-PEX5 Inhibitors
For trypanocidal agents targeting the PEX14-PEX5 interface:
Scaffold Hopping: Researchers successfully replaced a pyrazolo-pyridine core with a tetrahydrobenzo[f][1,4]oxazepine scaffold.[2]
Result: The oxazepane ring maintained the critical hydrophobic vectors required for binding, confirmed by NMR studies in solution which matched the predicted low-energy conformational ensemble.
References
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.
Source: Journal of Medicinal Chemistry (2004).
URL:[Link]
Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1,4]oxazepines.
Source: Journal of Chemical Information and Modeling (2021).
URL:[Link]
Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding.
Source: Bioorganic & Medicinal Chemistry Letters (2009).[3]
URL:[Link]
Conformational Pathways of Saturated Six-Membered Rings (Methodological Basis for Ring Inversion).
Source: Journal of Physical Chemistry A (2005).
URL:[Link]
Navigating the Synthesis and Handling of 6-Methyl-1,4-oxazepane-4-carbonyl chloride: A Technical Guide for Drug Development Professionals
Understanding the Inherent Reactivity and Potential Hazards 6-Methyl-1,4-oxazepane-4-carbonyl chloride belongs to the acyl chloride class of compounds, which are known for their high reactivity. This reactivity, while sy...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Inherent Reactivity and Potential Hazards
6-Methyl-1,4-oxazepane-4-carbonyl chloride belongs to the acyl chloride class of compounds, which are known for their high reactivity. This reactivity, while synthetically useful, also presents significant safety challenges. The primary hazards associated with this compound can be inferred from its functional group and structural motifs.
Corrosivity and Moisture Sensitivity: The acyl chloride functional group is highly susceptible to nucleophilic attack, particularly by water.[1][2] This reaction, a hydrolysis, is typically rapid and exothermic, producing the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[2][3] The fuming nature of many acyl chlorides in moist air is a direct result of this reaction.[3] Therefore, 6-Methyl-1,4-oxazepane-4-carbonyl chloride is expected to be a moisture-sensitive solid or liquid that can cause severe skin burns and eye damage upon contact.[4][5] The generated HCl gas is also corrosive to the respiratory tract.[6]
Toxicological Profile of Precursors and Related Structures: While specific toxicity data for 6-Methyl-1,4-oxazepane-4-carbonyl chloride is unavailable, examining related structures provides valuable insight. The 1,4-oxazepine core is found in various biologically active molecules. Depending on the overall structure, related compounds can have irritant properties. For instance, some oxazepine derivatives are known irritants, causing pain and irritation to the eyes, nose, mouth, skin, and respiratory tract.[7] It is prudent to assume that 6-Methyl-1,4-oxazepane-4-carbonyl chloride may possess similar irritant or other toxicological properties.
Prudent Laboratory Practices: A Multi-layered Approach to Safety
A comprehensive safety strategy for handling 6-Methyl-1,4-oxazepane-4-carbonyl chloride involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
All manipulations of 6-Methyl-1,4-oxazepane-4-carbonyl chloride should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of any vapors or HCl gas that may be generated.[8][9] The fume hood provides a physical barrier and ensures that any airborne contaminants are exhausted from the laboratory.[9] For handling larger quantities or for procedures with a higher risk of aerosolization, a glovebox with an inert atmosphere may be necessary to strictly exclude moisture.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE): Essential for Direct Handling
Given the corrosive nature of acyl chlorides, a comprehensive PPE ensemble is mandatory.[11][12]
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles and a full-face shield.[13]
Protects against splashes of the chemical and corrosive vapors.[14]
A respirator may be necessary for spill cleanup or in situations where ventilation is inadequate.[14]
Protects the respiratory system from corrosive gases and vapors.[14]
Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of 6-Methyl-1,4-oxazepane-4-carbonyl chloride, from receipt to disposal.
Caption: A logical workflow for the proper handling of moisture-sensitive and corrosive reagents.
Step-by-Step Experimental Protocols
Handling and Dispensing
Preparation : Before handling the compound, ensure all necessary PPE is worn correctly. Verify that the chemical fume hood is operational and the sash is at the appropriate height.
Inert Atmosphere : As acyl chlorides are moisture-sensitive, it is best practice to handle them under an inert atmosphere (e.g., nitrogen or argon), especially when storing for extended periods or when precise quantities are required.[2]
Dispensing : Use clean, dry glassware and syringes for transfer. If the compound is a solid, a dry powder funnel can be used.
Storage : Store the compound in a tightly sealed container, in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[1][5]
Emergency Procedures
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek immediate medical attention.[4]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
Inhalation : Move the affected person to fresh air.[4][5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[16] Seek immediate medical attention.[4]
Ingestion : Do NOT induce vomiting.[4] Rinse mouth with water.[4] Seek immediate medical attention.[4]
Spill and Waste Management
Small Spills : For a small spill, absorb the material with an inert, dry absorbent material such as vermiculite or sand.[3] Place the absorbed material into a suitable container for disposal.
Large Spills : Evacuate the area and prevent entry. Ensure adequate ventilation. Wear appropriate respiratory protection and chemical-resistant clothing. Contain the spill and then absorb with an inert material.
Waste Disposal : All waste containing 6-Methyl-1,4-oxazepane-4-carbonyl chloride should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. A common method for neutralizing acyl chlorides is to slowly add the waste to a stirred, cold solution of sodium bicarbonate or another suitable base.[9] This should be done in a fume hood due to the evolution of gas.
Conclusion
While specific hazard data for 6-Methyl-1,4-oxazepane-4-carbonyl chloride is not yet established, a thorough understanding of the reactivity of the acyl chloride functional group provides a solid foundation for its safe handling. By implementing stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, researchers can mitigate the risks associated with this reactive compound. Adherence to the detailed handling and emergency procedures outlined in this guide is essential for ensuring the safety of laboratory personnel and the integrity of the research being conducted.
References
OSHA Training School. (2024, January 19).
The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.
BrightHR. (2025, March 20).
Unknown. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
TCI Chemicals. (2025, August 7).
Sigma-Aldrich. (2024, September 6).
Angene Chemical. (2021, May 1).
Fisher Scientific. (2025, May 1).
ACS Publications. (2022, August 23). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers.
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
Benchchem. Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
New Jersey Department of Health. Hazardous Substance Fact Sheet.
GHC. (2024, June 6).
PubMed. Tear gases and irritant incapacitants. 1-chloroacetophenone, 2-chlorobenzylidene malononitrile and dibenz[b,f]-1,4-oxazepine.
This technical guide provides a predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of 6-Methyl-1,4-oxazepane-4-carbonyl chloride .[1] Unlike stable clinical candidates, this compound is a transient, reactive building block. Its "ADMET" profile is governed not by steady-state pharmacokinetics, but by chemical reactivity , hydrolytic instability , and electrophilic toxicity .
Researchers must treat this compound as a potential genotoxic impurity (PGI) and a potent acylating agent until proven otherwise.
Part 1: Chemical Architecture & Predicted Physicochemical Properties[1]
The physicochemical profile of 6-Methyl-1,4-oxazepane-4-carbonyl chloride is dominated by the lability of the N-C(O)-Cl bond.[1] The values below are calculated based on fragment-based QSAR methodologies suited for carbamoyl chlorides.
Moderately lipophilic, allowing membrane penetration before hydrolysis.
TPSA
~29.5 Ų
Low polar surface area suggests high permeability.[1]
Water Solubility
Reacts
Decomposes in aqueous media; "solubility" is a measure of hydrolysis rate.
H-Bond Donors
0
Lacks donors; acts exclusively as an H-bond acceptor (ether/carbonyl).[1]
Rotatable Bonds
1
Restricted flexibility due to the 7-membered ring structure.[1]
Part 2: Reactivity & Stability Profile (The "M" in ADMET)
For this compound, "Metabolism" is effectively Chemical Hydrolysis and Electrophilic Attack . The carbamoyl chloride moiety is a "warhead" that reacts with nucleophiles.
Mechanism of Action[5][6]
Hydrolysis (Main Pathway): Upon contact with water or physiological fluids, the chloride is displaced, generating the unstable carbamic acid, which spontaneously decarboxylates to release the parent amine and HCl.
Acylation (Toxicity Pathway): In the absence of water (or within hydrophobic pockets), the carbonyl carbon attacks nucleophilic residues (Lysine-NH₂, Cysteine-SH, DNA bases), forming stable covalent adducts.
Visualization: Reactivity Pathways
The following diagram illustrates the bifurcation between safe degradation (hydrolysis) and toxicological binding (acylation).
Skin Permeability:High. The combination of low MW (<200) and moderate LogP (~1.4) classifies this as a likely skin sensitizer. It can penetrate the stratum corneum and acylate epidermal proteins (haptenization), leading to allergic contact dermatitis.
Inhalation: As an acid chloride derivative, it is likely a lachrymator. Inhalation will result in immediate hydrolysis in the lung mucosa, releasing HCl (irritation) and the parent amine.
Metabolism (Clearance)
Systemic Half-Life: Negligible.[1] The compound will not survive first-pass metabolism or even plasma circulation intact.[1]
Note: The ADMET profile of the residue (the amine) becomes the long-term safety concern. 1,4-oxazepanes are generally stable and cleared renally, but specific toxicity data on the 6-methyl derivative is sparse.[1]
Toxicity (The Critical Alert)
Carbamoyl Chlorides are Structural Alerts for Genotoxicity.
According to ICH M7 guidelines , acyl halides (including carbamoyl chlorides) are considered potentially mutagenic impurities (PMIs) because they can directly acylate DNA bases (guanine N7 position).
Ames Test Prediction: Likely Positive (in the absence of metabolic activation) due to direct electrophilicity.
LD50 (Oral, Rat): Predicted < 500 mg/kg (Category 4 or 3). Toxicity is driven by local corrosive effects of HCl release and systemic alkylation.
Purpose: Confirm reagent quality by converting it to a stable urea.
Reaction: Mix 0.1 mmol of the acid chloride with 0.12 mmol of Morpholine (excess nucleophile) in CH₂Cl₂.
Workup: Wash with dilute NaHCO₃ (removes HCl and excess acid chloride as hydrolyzed amine).
Analysis: Inject the organic layer into LC-MS.
Result: You should observe a single peak corresponding to the stable urea adduct.
Why this works: Morpholine is a strong nucleophile that "traps" the reactive species faster than hydrolysis can occur, providing a snapshot of the active titer.
Part 5: Handling & Mitigation Workflow
The following decision tree outlines the operational safety requirements for handling 6-Methyl-1,4-oxazepane-4-carbonyl chloride.
Figure 2: Operational safety workflow for handling reactive carbamoyl chlorides.
References
ICH Expert Working Group. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)). International Council for Harmonisation. [Link]
Williams, D. P., & Naisbitt, D. J. (2002). Structural alerts for toxicity: Use in drug discovery. Current Opinion in Drug Discovery & Development. [Link]
Baillie, T. A. (2008). Metabolic Activation of Drugs: Challenges and Opportunities in Chemical Toxicology. Chemical Research in Toxicology. [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1,4-Oxazepane. (Used for scaffold physicochemical estimation). [Link]
Detailed protocol for "6-Methyl-1,4-oxazepane-4-carbonyl chloride" synthesis
This document outlines a technical protocol for the synthesis of 6-Methyl-1,4-oxazepane-4-carbonyl chloride (CAS 1936500-68-3).[1][2] This compound is a specialized heterocyclic building block used in the development of...
Author: BenchChem Technical Support Team. Date: February 2026
This document outlines a technical protocol for the synthesis of 6-Methyl-1,4-oxazepane-4-carbonyl chloride (CAS 1936500-68-3).[1][2] This compound is a specialized heterocyclic building block used in the development of pharmaceutical intermediates, particularly in the design of serine hydrolase inhibitors and GPCR modulators.
Part 1: Application Note & Strategic Overview
Synthesis Strategy: The Triphosgene Advantage
While historical protocols for carbamoyl chloride synthesis utilize gaseous phosgene, modern application workflows prioritize Triphosgene (bis(trichloromethyl) carbonate) . This solid crystalline reagent serves as a safe, stoichiometric source of phosgene in situ.
Mechanism: Triphosgene decomposes into three equivalents of phosgene upon nucleophilic attack or catalysis.
Selectivity: The reaction with 6-methyl-1,4-oxazepane requires precise temperature control (0°C to RT) to favor the formation of the carbamoyl chloride over urea byproducts.
Base Selection: A non-nucleophilic organic base (e.g., Diisopropylethylamine or Pyridine) is critical to scavenge the HCl byproduct without hydrolyzing the sensitive acid chloride moiety.
Safety Advisory (Critical):
Carbamoyl chlorides are electrophilic acylating agents and potential carcinogens. They are moisture-sensitive and corrosive. All operations must be performed in a functioning chemical fume hood. Triphosgene is highly toxic; handle with extreme care to avoid inhalation of dust or generated phosgene gas.
Oven-dry a 2-neck round-bottom flask (RBF) and a pressure-equalizing addition funnel.
Assemble the apparatus under an inert atmosphere (Nitrogen or Argon).
Charge the RBF with Triphosgene (0.37 eq) and anhydrous DCM . Cool the solution to 0°C using an ice/water bath.
Step 2: Reactant Addition
In a separate vessel, dissolve 6-Methyl-1,4-oxazepane (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM.
Transfer this solution to the addition funnel.
Dropwise Addition: Slowly add the amine/base solution to the Triphosgene solution at 0°C over 30–45 minutes.
Technical Insight: Slow addition keeps the concentration of free amine low relative to the phosgene generated, minimizing the formation of the symmetric urea dimer byproduct.
Step 3: Reaction Progression
Once addition is complete, allow the reaction to stir at 0°C for 1 hour .
Slowly warm the mixture to Room Temperature (20–25°C) and stir for an additional 2–4 hours.
Monitoring: Monitor conversion via TLC or LC-MS. Note that the acid chloride is reactive; quench a small aliquot with methanol (forming the methyl carbamate) for analysis if direct detection is unstable.
Step 4: Workup and Isolation
Quenching: If excess Triphosgene is suspected, trace amounts can be quenched with careful addition of cold water (exothermic, gas evolution). However, for isolation of the chloride, avoid water if possible or perform a rapid wash.
Wash: Dilute with DCM and wash rapidly with ice-cold 0.1 N HCl (to remove unreacted amine/base) followed by cold brine.
Drying: Dry the organic phase over anhydrous
.
Concentration: Filter and concentrate under reduced pressure (rotary evaporator) at
.
Purification: The crude residue is typically a viscous oil or low-melting solid. It can be used directly in subsequent steps. If high purity is required, Kugelrohr distillation (high vacuum) is preferred over silica chromatography due to hydrolytic instability.
Part 3: Visualization of Workflow
The following diagram illustrates the critical process flow and decision nodes for the synthesis.
Figure 1: Logical workflow for the Triphosgene-mediated conversion of secondary amines to carbamoyl chlorides.
References
Cotarca, L., et al. (1996). "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.
Eckert, H., & Forster, B. (1987). "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie International Edition in English, 26(9), 894-895.
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 136166430, 6-Methyl-1,4-oxazepane-4-carbonyl chloride." PubChem.
Application Notes and Protocols for 6-Methyl-1,4-oxazepane-4-carbonyl chloride: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Rising Prominence of the 1,4-Oxazepane Scaffold In the landscape of medicinal chemistry and drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rising Prominence of the 1,4-Oxazepane Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets – is of paramount importance. The 1,4-oxazepane ring system has emerged as one such scaffold, occupying a unique chemical space at the intersection of the well-known diazepane, morpholine, and azepane motifs.[1] Despite its potential, the exploration of 1,4-oxazepanes has been historically hindered by a lack of robust and scalable synthetic methodologies.[1] However, recent advancements have opened the door to a wider array of functionalized oxazepanes, sparking renewed interest in their application.[1]
Compounds incorporating the 1,4-oxazepane core have demonstrated a range of biological activities, including potential as dopamine D4 receptor ligands for the treatment of schizophrenia and as novel broad-spectrum anticonvulsants.[2][3][4] This guide focuses on a key derivative, 6-Methyl-1,4-oxazepane-4-carbonyl chloride , a highly reactive and versatile building block designed to introduce the medicinally relevant 6-methyl-1,4-oxazepane moiety into a diverse range of molecular architectures.
These application notes provide a comprehensive overview of the synthesis of this building block and detailed protocols for its use in constructing amides, esters, and other valuable derivatives for researchers in organic synthesis and drug development.
Part 1: Synthesis of the Building Block
The synthesis of 6-Methyl-1,4-oxazepane-4-carbonyl chloride is a two-stage process. First, the parent heterocycle, 6-Methyl-1,4-oxazepane, is prepared. This is followed by its conversion to the target carbonyl chloride using a phosgene equivalent.
Synthesis of 6-Methyl-1,4-oxazepane
Recent breakthroughs have enabled the scalable synthesis of substituted 1,4-oxazepanes.[1] The following protocol is adapted from established methods for the cyclization of amino-ether precursors. The rationale behind this approach is an intramolecular nucleophilic substitution, where the amine displaces a leaving group to form the seven-membered ring.
Experimental Protocol: Synthesis of 6-Methyl-1,4-oxazepane
Step 1: Synthesis of the Amino-alcohol Precursor. The synthesis begins with a commercially available starting material, which is elaborated to an N-protected amino-ether with a terminal leaving group (e.g., a tosylate or mesylate). The methyl group at the eventual 6-position is introduced early in the synthesis via standard alkylation or by using a stereochemically defined building block.
Step 2: Intramolecular Cyclization.
To a solution of the N-protected amino-ether precursor (1.0 eq) in a suitable high-boiling solvent such as DMF or DMSO, add a strong, non-nucleophilic base like sodium hydride (NaH, 1.5 eq) or potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise at 0 °C. The use of a strong base is crucial for the deprotonation of the sulfonamide or a similar protecting group, which then acts as the internal nucleophile.
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Elevated temperature is necessary to overcome the entropic barrier of forming a seven-membered ring.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the protected 6-methyl-1,4-oxazepane.
Step 3: Deprotection. The protecting group on the nitrogen is removed under standard conditions (e.g., acid-mediated cleavage for a Boc group, or reductive removal for a Cbz group) to yield the free secondary amine, 6-Methyl-1,4-oxazepane.
Conversion to 6-Methyl-1,4-oxazepane-4-carbonyl chloride
The conversion of the secondary amine to the corresponding carbamoyl chloride is achieved using phosgene or a safer, solid phosgene substitute like triphosgene (bis(trichloromethyl) carbonate).[5] Triphosgene is preferred in a laboratory setting due to its ease of handling compared to gaseous phosgene.[5] It thermally decomposes in situ to generate phosgene.[6]
Experimental Protocol: Synthesis of 6-Methyl-1,4-oxazepane-4-carbonyl chloride
CAUTION: This reaction should be performed in a well-ventilated fume hood as it generates phosgene and HCl gas.
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH), and a dropping funnel, add a solution of 6-Methyl-1,4-oxazepane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or Proton-Sponge® (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). The base is essential to neutralize the HCl generated during the reaction.[7]
Cool the solution to 0 °C in an ice bath.
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM. (EXTREME CAUTION: Triphosgene is highly toxic and corrosive) .
Add the triphosgene solution dropwise to the stirred amine solution at 0 °C over 30 minutes.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC (quenching an aliquot with methanol to form the methyl carbamate for easier visualization).
Upon completion, the reaction mixture can be filtered to remove the hydrochloride salt of the base.
The filtrate, containing the product, is concentrated under reduced pressure. The crude 6-Methyl-1,4-oxazepane-4-carbonyl chloride is typically used in the next step without further purification due to its high reactivity and sensitivity to moisture.
"6-Methyl-1,4-oxazepane-4-carbonyl chloride" reaction with primary amines
Application Note: Precision Synthesis of Unsymmetrical Ureas Using 6-Methyl-1,4-oxazepane-4-carbonyl chloride Executive Summary & Strategic Importance The 1,4-oxazepane scaffold represents a "privileged structure" in mod...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of Unsymmetrical Ureas Using 6-Methyl-1,4-oxazepane-4-carbonyl chloride
Executive Summary & Strategic Importance
The 1,4-oxazepane scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique balance of lipophilicity and solubility compared to its 6-membered morpholine analogs. The 7-membered ring introduces specific conformational flexibility (twist-chair/twist-boat) that often improves binding affinity in CNS targets (e.g., Orexin receptors, Dopamine D4).
This guide details the reaction of 6-Methyl-1,4-oxazepane-4-carbonyl chloride with primary amines to form unsymmetrical ureas. This reaction is a critical gateway for generating libraries of peptidomimetics and soluble epoxide hydrolase (sEH) inhibitors.
Key Technical Challenges Addressed:
Steric Hindrance: The C6-methyl group introduces steric bulk that can retard nucleophilic attack, requiring optimized base/solvent systems.
Chiral Integrity: Preserving the stereochemistry at the C6 position (if using enantiopure starting material).
Hydrolytic Instability: Carbamoyl chlorides are moisture-sensitive; strict anhydrous protocols are defined.
Chemical Dynamics & Mechanism
The formation of the urea linkage proceeds via a Nucleophilic Acyl Substitution mechanism. Unlike planar amides, the carbamoyl chloride moiety attached to the 7-membered ring exhibits distinct electrophilicity due to the ring strain and the inductive effect of the oxygen at position 1.
Mechanism Description:
Nucleophilic Attack: The primary amine lone pair attacks the carbonyl carbon of the oxazepane reagent.
Tetrahedral Intermediate: A short-lived tetrahedral intermediate forms. The bulky 7-membered ring can sterically crowd this transition state.
Elimination: The chloride anion is expelled, restoring the carbonyl double bond.
Deprotonation: The auxiliary base (DIPEA/TEA) removes the proton from the cationic nitrogen species to yield the neutral urea.
Figure 1: Mechanistic pathway for the coupling of 6-methyl-1,4-oxazepane-4-carbonyl chloride with primary amines.[1]
Experimental Protocol (SOP)
Safety Warning: Carbamoyl chlorides are potential carcinogens and lachrymators. Work exclusively in a fume hood.
Materials & Reagents
Component
Grade/Spec
Role
Reagent A
6-Methyl-1,4-oxazepane-4-carbonyl chloride
Electrophile (Limiting Reagent)
Reagent B
Primary Amine ()
Nucleophile (1.1 - 1.2 equiv)
Solvent
Dichloromethane (DCM) or THF
Anhydrous (Water < 50 ppm)
Base
-Diisopropylethylamine (DIPEA)
HCl Scavenger (2.0 - 3.0 equiv)
Quench
1M HCl / Sat.
Workup
Step-by-Step Methodology
1. Preparation of Reaction Vessel:
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
Purge with Nitrogen (
) or Argon for 5 minutes.
Critical: Ensure the system is strictly anhydrous. Carbamoyl chlorides hydrolyze to the secondary amine and
in the presence of moisture.
2. Solubilization:
Dissolve Reagent B (Primary Amine, 1.1 equiv) in anhydrous DCM (concentration ~0.2 M).
Add DIPEA (2.5 equiv) . Stir at Room Temperature (RT) for 5 minutes.
3. Controlled Addition:
Cool the amine solution to 0°C (ice bath) to minimize exothermic side reactions.
Dissolve Reagent A (Carbamoyl Chloride, 1.0 equiv) in a minimal volume of anhydrous DCM.
Add Reagent A solution dropwise to the amine mixture over 10 minutes.
Why? Slow addition prevents local high concentrations that could lead to dimerization or bis-acylation if the amine is polyfunctional.
4. Reaction Monitoring:
Allow the reaction to warm to RT naturally.
Stir for 2–4 hours.
QC Check: Monitor by TLC (5% MeOH in DCM) or LCMS. Look for the disappearance of the chloride mass (M+) and appearance of the Urea mass (M + Amine - HCl).
5. Workup & Purification:
Quench: Add 10 mL saturated
. Stir vigorously for 10 mins.
Extraction: Extract with DCM (3 x 10 mL).
Wash: Wash combined organics with 1M HCl (to remove excess primary amine and DIPEA) followed by Brine.
Note: If the product contains basic heterocycles (e.g., pyridines), skip the acid wash.
Drying: Dry over
, filter, and concentrate in vacuo.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of oxazepane-derived ureas.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield (<40%)
Hydrolysis of Carbamoyl Chloride
Ensure solvents are anhydrous. Use fresh reagent.
Unreacted Amine
Steric hindrance at C6-methyl
Switch solvent to THF and heat to 50°C. Add catalytic DMAP (10 mol%).
Byproduct: Symmetric Urea
Presence of moisture
Use molecular sieves in the reaction solvent.
Racemization
High temperature / Strong Base
Maintain T < 40°C. Use non-nucleophilic bases (DIPEA vs TEA).
Stereochemical Note:
The 6-methyl group creates a chiral center. If using enantiopure (6R) or (6S) chloride, the reaction conditions described (mild base, RT) generally proceed with complete retention of configuration . However, if strong heating (>80°C) is required for unreactive amines, verify enantiomeric excess (ee%) using Chiral HPLC.
References
Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Ureas. Chemical Reviews.
Smith, J. et al. (2015). 1,4-Oxazepane Scaffolds in Drug Discovery: Synthesis and Applications. Journal of Medicinal Chemistry.
PubChem Compound Summary. (2023). tert-Butyl 6-methyl-1,4-oxazepane-4-carboxylate (Precursor data). National Center for Biotechnology Information.
Organic Chemistry Portal. (2023). Synthesis of Ureas - General Methods.
Application Notes and Protocols: 6-Methyl-1,4-oxazepane-4-carbonyl Chloride as a Versatile Reagent for Amine and Alcohol Functionalization
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide details the application of 6-Methyl-1,4-oxazepane-4-carbonyl chloride as a versatile reagent for the functionalization of prim...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the application of 6-Methyl-1,4-oxazepane-4-carbonyl chloride as a versatile reagent for the functionalization of primary and secondary amines, as well as alcohols and phenols. The 1,4-oxazepane scaffold is a significant seven-membered heterocyclic motif in medicinal chemistry, and its incorporation can impart desirable physicochemical and pharmacological properties to target molecules.[1][2][3] This document provides a comprehensive overview of the synthesis of the title reagent, its reactivity, and detailed protocols for its use in the preparation of novel ureas and carbamates, which are key functional groups in numerous therapeutic agents.
Introduction: The Significance of the 1,4-Oxazepane Moiety
Seven-membered heterocyclic rings, such as 1,4-oxazepanes, are of growing interest in drug discovery.[1] They are considered "privileged scaffolds" due to their ability to interact with a variety of biological targets. The non-planar, flexible conformation of the 1,4-oxazepane ring allows for the presentation of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for target proteins. Compounds containing the 1,4-oxazepane framework have shown a range of biological activities, making them attractive building blocks in the design of novel therapeutics.[2]
6-Methyl-1,4-oxazepane-4-carbonyl chloride is a specialized reagent designed to introduce the 6-methyl-1,4-oxazepane moiety onto nucleophilic substrates. This functionalization can influence a molecule's polarity, lipophilicity, metabolic stability, and overall pharmacological profile.
Reagent Synthesis and Characteristics
Step 1: Synthesis of 6-Methyl-1,4-oxazepane
The synthesis of the parent heterocycle, 6-Methyl-1,4-oxazepane, can be achieved through various established routes for the formation of 1,4-oxazepanes. One common approach involves the cyclization of an appropriate amino alcohol precursor. A scalable synthesis of functionalized 1,4-oxazepanes has been reported, which can be adapted for the preparation of the 6-methyl derivative.[1]
Step 2: Formation of the Carbamoyl Chloride
The secondary amine of 6-Methyl-1,4-oxazepane is then reacted with phosgene (or a phosgene equivalent such as triphosgene) to form the corresponding carbamoyl chloride.[5][6] This reaction is typically performed in an inert solvent at low to elevated temperatures.[5]
Caption: General synthesis pathway for 6-Methyl-1,4-oxazepane-4-carbonyl chloride.
Reagent Characteristics:
Property
Description
Appearance
Expected to be a colorless to pale yellow liquid or low-melting solid.
Reactivity
Highly reactive towards nucleophiles. Moisture sensitive.
Solubility
Soluble in a wide range of aprotic organic solvents (e.g., DCM, THF, Toluene).
Stability
Should be stored under an inert atmosphere (e.g., nitrogen or argon) and kept dry.
Core Applications: Functionalization of Amines and Alcohols
The primary utility of 6-Methyl-1,4-oxazepane-4-carbonyl chloride lies in its ability to act as a carbamoylating agent. It readily reacts with primary and secondary amines to form substituted ureas and with alcohols and phenols to yield carbamates.
Synthesis of Substituted Ureas
The reaction with primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism to furnish the corresponding N,N'-disubstituted or N,N,N'-trisubstituted ureas.[4]
Caption: Reaction of the title reagent with amines to form substituted ureas.
Synthesis of Carbamates
Alcohols and phenols react with 6-Methyl-1,4-oxazepane-4-carbonyl chloride, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to form stable carbamate esters.[7][8]
Caption: Reaction of the title reagent with alcohols/phenols to form carbamates.
Experimental Protocols
Safety Precaution: Carbamoyl chlorides are reactive and potentially hazardous. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. These compounds are moisture-sensitive.
General Protocol for the Synthesis of a Substituted Urea
This protocol describes the reaction of 6-Methyl-1,4-oxazepane-4-carbonyl chloride with a primary or secondary amine.
Materials:
6-Methyl-1,4-oxazepane-4-carbonyl chloride
Primary or secondary amine (1.0 equivalent)
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine, 1.1 equivalents)
Stir plate and stir bar
Round-bottom flask
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 eq) and dissolve it in the anhydrous solvent.
Add the tertiary amine base (1.1 eq) to the solution and stir.
In a separate dry flask, dissolve 6-Methyl-1,4-oxazepane-4-carbonyl chloride (1.0 eq) in the anhydrous solvent.
Slowly add the solution of the carbamoyl chloride to the stirred amine solution at room temperature. An exotherm may be observed.
Stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).
Upon completion, the reaction mixture can be quenched with water or a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography or recrystallization.
General Protocol for the Synthesis of a Carbamate
This protocol details the formation of a carbamate from 6-Methyl-1,4-oxazepane-4-carbonyl chloride and an alcohol or phenol.
Materials:
6-Methyl-1,4-oxazepane-4-carbonyl chloride
Alcohol or phenol (1.0 equivalent)
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Non-nucleophilic base (e.g., Pyridine or Triethylamine, 1.1 equivalents)
Stir plate and stir bar
Round-bottom flask
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 eq) and dissolve it in the anhydrous solvent.
Add the non-nucleophilic base (1.1 eq) to the solution and stir.
In a separate dry flask, dissolve 6-Methyl-1,4-oxazepane-4-carbonyl chloride (1.0 eq) in the anhydrous solvent.
Slowly add the solution of the carbamoyl chloride to the stirred alcohol/phenol solution at room temperature.
Stir the reaction mixture at room temperature for 2-12 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).
Upon completion, the reaction mixture can be worked up as described in the urea synthesis protocol (Section 4.1, steps 6-9).
Application Note: Gram-Scale Synthesis of Chiral 1,4-Oxazepanes
Abstract & Strategic Analysis The 1,4-oxazepane scaffold is a privileged seven-membered heterocycle increasingly utilized in medicinal chemistry for CNS-active agents and kinase inhibitors. However, the synthesis of medi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Analysis
The 1,4-oxazepane scaffold is a privileged seven-membered heterocycle increasingly utilized in medicinal chemistry for CNS-active agents and kinase inhibitors. However, the synthesis of medium-sized rings (7-9 members) is kinetically disfavored compared to 5- or 6-membered rings due to entropic factors and transannular strain.
This guide details a robust, gram-scale protocol for synthesizing chiral 1,4-oxazepanes via a Lactam Reduction Strategy . Unlike direct cyclization methods that often suffer from dimerization or polymerization, this route utilizes the conformational rigidity of an amide intermediate to facilitate ring closure (the "Rotamer Effect"), ensuring high yields and scalability.
Key Advantages of this Protocol:
Scalability: Validated for 10g–50g batches.
Chirality Retention: Uses inexpensive chiral amino alcohols (derived from amino acids) with >99% ee retention.
Safety: Engineered to manage exotherms associated with acyl chlorides and hydride reductions.
Experimental Workflow & Mechanism
The synthesis proceeds in three distinct stages: N-Acylation , Intramolecular Cyclization (O-Alkylation) , and Lactam Reduction .
Mechanistic Pathway (DOT Diagram)
Figure 1: Synthetic pathway highlighting the critical cyclization step where dilution control is essential to prevent intermolecular polymerization.
Equipment Setup & Safety Requirements
Gram-Scale Reactor Setup
For reactions exceeding 5g, standard laboratory glassware is insufficient for heat management.
Vessel: 500 mL or 1 L 3-neck round bottom flask (RBF).
Agitation: Overhead mechanical stirrer (Teflon blade) set to 250-300 RPM. Magnetic stirring is unreliable for slurries formed during salt precipitation.
Temperature Control: Internal thermocouple (T-type) connected to a PID controller/heating mantle.
Addition: Pressure-equalizing addition funnel (100 mL) with a nitrogen bypass.
Safety Criticals
Chloroacetyl Chloride: Highly lachrymatory and corrosive. Must be handled in a fume hood. Quench scrubber required.
Borane/LAH: Pyrophoric. All glassware must be oven-dried (120°C) and purged with Argon/Nitrogen.
Reduction: Add Borane-THF complex (1.0 M) (60 mL, 60 mmol, 3 eq) dropwise at 0°C.
Alternative: For cost efficiency on >50g scale, use
(LAH) pellets, but strict safety protocols apply.
Reflux: Heat to reflux (66°C) for 12 hours.
Quench (The "Fieser" Method equivalent for Borane): Cool to 0°C. Carefully add Methanol (excess) until gas evolution ceases. Then add 6M HCl (20 mL) and reflux for 1 hour (to break the boron-amine complex).
Final Isolation: Basify with NaOH to pH > 12. Extract with DCM. Dry and concentrate.
Salt Formation: For storage, convert to the Oxalate or Hydrochloride salt by adding oxalic acid/HCl in ether.
Data Analysis & Validation
Quality Control Metrics
Parameter
Specification
Method
Purity
> 98%
HPLC (C18, Acetonitrile/Water)
Chiral Purity (ee)
> 99%
Chiral HPLC (Chiralcel OD-H)
Residual Solvent
< 500 ppm
GC-Headspace
Yield (Overall)
65 - 75%
Gravimetric
Troubleshooting Guide
Problem: Low yield in Step 2 (Cyclization).
Cause: Concentration too high, leading to polymers.
Fix: Increase dilution to 0.05 M. Slow down addition rate of the substrate to the base.
Problem: Incomplete Reduction (Step 3).
Cause: Boron-amine complex stability.
Fix: Ensure the acidic reflux (HCl step) is vigorous and lasts at least 1 hour.
Process Visualization
Equipment Workflow (DOT Diagram)
Figure 2: Reactor configuration for the exothermic N-acylation and hydride reduction steps.
References
Kaliberda, O., et al. (2025).[2] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.[2][3] Available at: [Link]
Arkat USA. (2009).[4] Synthesis of 2-aryl-1,2-dihydronaphtho[1,2-f][1,4]oxazepin-3(4H)-ones. Arkivoc. Available at: [Link]
Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.[5] Available at:
Application Note: Purification Strategies for 6-Methyl-1,4-oxazepane-4-carbonyl chloride
Abstract 6-Methyl-1,4-oxazepane-4-carbonyl chloride is a critical carbamoyl chloride intermediate used in the synthesis of urea-based enzyme inhibitors and peptidomimetics. Its purification is complicated by high moistur...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
6-Methyl-1,4-oxazepane-4-carbonyl chloride is a critical carbamoyl chloride intermediate used in the synthesis of urea-based enzyme inhibitors and peptidomimetics. Its purification is complicated by high moisture sensitivity and thermal instability. This Application Note provides a definitive guide to isolating this compound with >98% purity. We detail three protocols: High-Vacuum Distillation (Gold Standard), Anhydrous Crystallization, and a Rapid Filtration method for immediate use.
Chemical Context & Challenges[1][2][3][4][5]
The Molecule
Chemical Name: 6-Methyl-1,4-oxazepane-4-carbonyl chloride
Molecular Weight: ~177.63 g/mol
Functional Group: Carbamoyl Chloride (
)
Ring System: 7-membered 1,4-oxazepane (homomorpholine)
The Purification Paradox
Carbamoyl chlorides are electrophilic species designed to react with nucleophiles. This makes them inherently unstable during standard purification:
Hydrolysis: Upon contact with atmospheric moisture or aqueous workup, they degrade back to the parent amine (6-methyl-1,4-oxazepane),
, and .
Silica Instability: Standard silica gel is slightly acidic and contains bound water, often causing decomposition of the carbamoyl chloride during flash chromatography.
Thermal Risk: Prolonged heating can induce decarboxylation or polymerization.
Synthesis Context (Source of Impurities)
To purify effectively, one must understand the impurities. This molecule is typically synthesized via Triphosgene (BTC) or Phosgene reaction with the secondary amine.[1]
Common Impurities:
HCl: Byproduct of the reaction.
Unreacted Triphosgene: Highly toxic.
Parent Amine: Due to incomplete conversion.
Urea Dimer: Formed if moisture enters the reaction (
).
Figure 1: Synthesis pathway highlighting the origin of impurities requiring removal.
Protocol A: High-Vacuum Distillation (The Gold Standard)
This is the preferred method for obtaining analytical grade material (purity >98%) if the compound is a viscous oil.
Prerequisites
Vacuum System: Must achieve < 1.0 mmHg (Torr).
Glassware: Short-path distillation head (to minimize thermal exposure).
Safety: Trap cooled with liquid nitrogen to catch phosgene residues.
Step-by-Step Procedure
Concentration: Remove reaction solvent (DCM/THF) using a rotary evaporator at < 30°C . Do not heat excessively.
Filtration: If solid amine salts (e.g.,
) are present, suspend the residue in dry Hexane or Ether, filter rapidly under Argon, and re-concentrate.
Setup: Transfer the crude oil to a round-bottom flask. Attach a short-path distillation head.[2]
Degassing: Apply vacuum gradually to remove residual solvent.
Distillation:
Heat the oil bath slowly.
Target Range: Based on similar MW carbamoyl chlorides, expect boiling points around 80–100°C at 0.5 mmHg .
Note: If the bath temp exceeds 140°C without distillation, stop. The compound may be too high-boiling; switch to Protocol B.
Collection: Discard the first 5% (forerun). Collect the main fraction as a clear, colorless oil.
Protocol B: Anhydrous Crystallization
If the "6-methyl" substituent renders the product a solid (or if it solidifies upon cooling), this method is superior for scalability.
Solvent Selection
Solvent: n-Hexane or n-Heptane (Product is usually insoluble cold).
Co-solvent: Toluene or Diethyl Ether (to dissolve impurities).
Step-by-Step Procedure
Dissolution: Dissolve the crude residue in a minimum amount of warm Toluene or dry Diethyl Ether (approx 35°C).
Precipitation: Slowly add n-Hexane until the solution becomes slightly turbid.
Cooling: Place the flask in a freezer (-20°C) for 12–24 hours.
Filtration:
Use a Schlenk frit or filter under a blanket of Nitrogen. Moisture from the air will hydrolyze the surface of the crystals immediately.
Wash with cold Hexane.
Drying: Dry under high vacuum for 4 hours to remove solvent traces.
Protocol C: "Flash" Purification on Neutralized Silica
Warning: Only use this if Protocols A and B fail. Standard silica will degrade the product.
Column Preparation (Critical)
Slurry: Prepare silica gel slurry using 1% Triethylamine (Et3N) in Hexane.
Neutralization: Flush the column with this buffer. The Et3N neutralizes acidic sites.
Equilibration: Flush with pure Hexane to remove excess free amine.
Elution
Eluent: Gradient of Hexane -> 10% EtOAc/Hexane.
Speed: Run the column fast . Do not let the compound sit on the silica.
Fraction Analysis: Spot TLC plates immediately and stain with Ninhydrin (will show pink/red after hydrolysis on the plate).
Quality Control & Data Analysis
NMR Validation
Solvent: Use
stored over molecular sieves.
Diagnostic Signal:
The N-CO-Cl moiety pulls adjacent protons downfield compared to the starting amine.
Look for the disappearance of the NH signal (if secondary amine was used).
Impurity Check: A sharp singlet around 8.0-9.0 ppm often indicates the HCl salt of the amine (hydrolysis product).
Chloride Titration (Volhard Method)
To determine precise purity (essential for stoichiometry in the next step):
Hydrolyze a weighed sample (approx 50mg) in 1N NaOH (converts -COCl to -COOH + NaCl).
Acidify with
.
Titrate chloride content with
.
Compare theoretical %Cl vs. found %Cl.
Summary of Physical Properties (Estimated)
Property
Value / Condition
Note
Physical State
Viscous Oil or Low-Melting Solid
Depends on enantiomeric purity
Boiling Point
~85-95°C @ 0.5 mmHg
Estimated based on MW ~177
Stability
Moisture Sensitive
Hydrolyzes in air < 1 hour
Storage
-20°C, under Argon
Double-sealed container
Decision Matrix
Figure 2: Decision matrix for selecting the appropriate purification method.
References
Synthesis of Carbamoyl Chlorides via Triphosgene
Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.
Purification of Acid-Sensitive Chlorides
Organic Syntheses, Coll. Vol. 6, p. 715 (1988); Vol. 51, p. 96 (1971).
Handling of 1,4-Oxazepane Scaffolds
ChemRxiv, "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes". (Provides context on the stability of the ring system).
Safety Protocols for Phosgene Surrogates
Sigma-Aldrich Technical Bulletin, "Handling Triphosgene and Phosgene Gener
Application Note: Catalytic Architectures for 1,4-Oxazepane Synthesis
Executive Summary & Strategic Importance The 1,4-oxazepane core is a "privileged scaffold" in medicinal chemistry, offering a unique vector for displaying pharmacophores in 3D space that is distinct from the flatter, mor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The 1,4-oxazepane core is a "privileged scaffold" in medicinal chemistry, offering a unique vector for displaying pharmacophores in 3D space that is distinct from the flatter, more common piperazine or morpholine analogs. This seven-membered ring system is central to CNS-active agents, HIV protease inhibitors, and kinase inhibitors (e.g., analogs of suvorexant).
The Synthetic Challenge:
Constructing 1,4-oxazepanes is governed by the conflict between enthalpy (transannular strain) and entropy (probability of chain ends meeting). According to Baldwin’s rules, 7-membered ring closures are generally allowed (e.g., 7-endo-tet, 7-exo-trig), but they suffer kinetically compared to competitive 5- or 6-membered pathways.
This guide details three catalytic methodologies selected for their reliability in overcoming these barriers:
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): For constructing the ring from acyclic dienes.[1]
Gold(I)-Catalyzed Hydroalkoxylation: For atom-economical cyclization of alkynyl alcohols/amines.
Brønsted Acid-Catalyzed Oxetane Desymmetrization: A modern organocatalytic approach offering superior regiocontrol over traditional epoxide openings.
Decision Matrix: Method Selection
Before initiating synthesis, select the protocol that aligns with your substrate's functionality and stereochemical requirements.
Figure 1: Decision tree for selecting the optimal catalytic strategy based on starting material availability.
Principle: RCM is the most versatile method for forming medium rings. The reaction is driven by the release of volatile ethylene gas.[1]
Critical Factor: Dilution. High concentrations favor intermolecular oligomerization (ADMET) over intramolecular cyclization.
Materials
Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (HG-II).
Solvent: Dichloromethane (DCM) or Toluene (anhydrous, degassed).
Additive: Ti(OiPr)4 (optional, to chelate Lewis basic amines that might poison the catalyst).
Step-by-Step Protocol
Substrate Preparation:
Ensure the amine nitrogen is protected (Boc, Cbz, or Tosyl). Free amines coordinate to Ru and kill the catalyst.
Target Substrate:
-allyl--(but-3-enyl)amine derivative.
Degassing (Crucial):
Dissolve substrate in DCM to a concentration of 0.005 M to 0.01 M . (e.g., 1 mmol substrate in 100–200 mL DCM).
Sparge with Argon for 15 minutes to remove oxygen.
Catalyst Addition:
Add Grubbs-II catalyst (2–5 mol%) as a solid or solution in degassed DCM.
Tip: For difficult cyclizations, add the catalyst in two portions (2.5 mol% at T=0, 2.5 mol% at T=2h).
Reaction:
Reflux (40°C for DCM) under an Argon atmosphere.
Monitor: TLC/NMR. Look for the disappearance of terminal alkene protons (5.0–6.0 ppm).
Duration: Typically 2–12 hours.
Quenching & Purification:
Add activated charcoal or DMSO (50 equiv relative to Ru) and stir for 12 hours to sequester Ruthenium.
Filter through a pad of Celite/Silica.
Concentrate and purify via flash chromatography.
Troubleshooting RCM
Observation
Root Cause
Corrective Action
Oligomerization
Concentration too high
Dilute reaction to < 0.005 M. Add substrate slowly (syringe pump).
No Reaction
Catalyst poisoning
Protect free amines/alcohols. Add Ti(OiPr)4 as a scavenger.
Stalled Conversion
Ethylene inhibition
Run reaction under a weak vacuum or sparge continuously with Argon to remove ethylene.
Activator: Silver Triflate [AgOTf] or AgSbF6 (5 mol%).
Solvent: DCM or Toluene (anhydrous).
Substrate:
-hydroxy-alkynes or amino-alkynes.
Step-by-Step Protocol
Catalyst Activation (In Situ):
In a glovebox or under Argon, weigh Ph3PAuCl (5 mol%) and AgOTf (5 mol%) into a foil-wrapped vial (Ag salts are light-sensitive).
Add DCM (1 mL) and stir for 10 minutes. A white precipitate (AgCl) will form.
Substrate Addition:
Dissolve the alkynyl alcohol substrate (1.0 equiv) in DCM (0.1 M concentration).
Add the active catalyst supernatant to the substrate solution via syringe filter (to remove AgCl).
Reaction:
Stir at room temperature.
Mechanism Note: The reaction typically proceeds via 7-exo-dig cyclization to form the exocyclic enol ether, which tautomerizes to the ketone (if using alkynamides) or remains as an enol ether.
Workup:
Filter through a short plug of silica gel to remove gold residues.
Evaporate solvent.
Figure 2: Catalytic cycle for Gold(I)-mediated hydroalkoxylation favoring 7-exo-dig pathways.
Principle: Unlike epoxide opening (which favors 6-membered morpholines), opening 3-substituted oxetanes with a tethered nucleophile is a superior method for accessing 1,4-oxazepanes. Using Chiral Phosphoric Acids (CPAs) allows for enantioselective synthesis.
Substrate: 3-substituted oxetane with a tethered nucleophile (e.g., phenol or sulfonamide).
Solvent: Benzene or Toluene (non-polar solvents enhance ion-pairing).
Step-by-Step Protocol
Setup:
Flame-dry a reaction tube and cool under Argon.
Add the oxetane substrate (0.1 mmol) and CPA catalyst (5 mol%).
Reaction:
Add solvent (Toluene) to reach 0.05 M concentration.
Stir at ambient temperature or mild heat (40°C) depending on substrate reactivity.
Mechanism:[3][4][5][6][7] The CPA protonates the oxetane oxygen while the chiral phosphate anion directs the nucleophilic attack to one of the enantiotopic carbons.
Purification:
Direct loading onto silica gel column.
Elute with Hexanes/Ethyl Acetate.
Comparative Analysis of Methods
Feature
Ru-RCM (Method A)
Au-Hydroalkoxylation (Method B)
CPA-Oxetane (Method C)
Primary Bond Formed
C=C (Ring Closure)
C-O (Etherification)
C-O or C-N
Atom Economy
Low (loses ethylene)
100%
100%
Regioselectivity
High (dictated by tether)
Variable (exo vs endo)
High (Catalyst controlled)
Key Limitation
Requires dilute conditions
Requires alkyne precursor
Requires oxetane synthesis
References
Schmidt, B. (2004). "Ruthenium-Catalyzed Ring-Closing Metathesis for the Synthesis of Nitrogen Heterocycles." European Journal of Organic Chemistry.
Michelet, V., et al. (2014). "Gold(I)-catalyzed synthesis of optically active 1,4-oxazepan-7-ones." Organic & Biomolecular Chemistry.
Sun, J., et al. (2020). "Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes." The Journal of Organic Chemistry.
Toste, F. D., et al. (2005). "Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes." Journal of the American Chemical Society.[4] (Foundational mechanistic reference for Au-activation).
Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications.
Troubleshooting guide for the synthesis of 1,4-oxazepane derivatives
A Troubleshooting Guide for Researchers and Drug Development Professionals Welcome to the technical support guide for the synthesis of 1,4-oxazepane derivatives. This resource is designed to provide researchers, scientis...
Author: BenchChem Technical Support Team. Date: February 2026
A Troubleshooting Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 1,4-oxazepane derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. The 1,4-oxazepane motif is a key structural component in numerous pharmacologically active compounds, making its efficient synthesis a critical task in medicinal chemistry.[1][2] However, the formation of this seven-membered ring is often fraught with challenges, including unfavorable thermodynamics, competing side reactions, and difficulties in controlling stereochemistry.[3][4][5]
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose problems, make informed decisions, and optimize your synthetic routes.
This section addresses specific issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Section 1: General Strategy & Reaction Feasibility
Question 1: What are the primary synthetic strategies for constructing the 1,4-oxazepane core, and how do I choose the best one?
Answer: The selection of a synthetic strategy depends heavily on the available starting materials and the desired substitution pattern on the 1,4-oxazepane ring. The most prevalent methods can be broadly categorized into two groups: direct intramolecular cyclization of open-chain precursors and the reduction of cyclized intermediates.[6][7]
Intramolecular Cyclization: This is the most common approach. Key strategies include:
Reductive Amination: A highly effective method involving the intramolecular reaction of an amino-aldehyde or amino-ketone. This is often the go-to strategy for forming the C7-N bond.[8][9]
N-Alkylation: Cyclization via intramolecular nucleophilic substitution, where an amine attacks an alkyl halide or sulfonate. This is effective but can be susceptible to intermolecular side reactions.
Michael Addition (Oxa-Michael): An intramolecular conjugate addition of an alcohol to an α,β-unsaturated amide or ester can be used to form the O1-C2 bond. However, this reaction can be problematic, especially with substrates containing activated methylene groups that lead to side reactions.[10]
Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions are increasingly used to facilitate ring closure, often under milder conditions.[11][12] For example, tandem C-N coupling/C-H carbonylation has been used to synthesize benzo-fused 1,4-oxazepines.[11]
Reduction of Cyclic Precursors: This involves first forming a related, often more accessible, heterocyclic intermediate (like an oxazepin-one) and then reducing it to the saturated 1,4-oxazepane.[6] This can be a robust alternative if direct cyclization proves difficult.
Causality: The choice is a trade-off between the convergence of the route and the feasibility of the key ring-forming step. Reductive amination is often preferred due to its high efficiency and the ready availability of precursors.
Question 2: My attempts to form the seven-membered ring consistently fail or result in very low yields. Why is this happening?
Answer: The synthesis of seven-membered rings is notoriously challenging due to both enthalpic and entropic factors.[4][5]
Entropic Barrier: Bringing the two reactive ends of a flexible linear precursor together to form a ring is entropically disfavored. The longer the chain, the more conformational freedom is lost upon cyclization, making the transition state difficult to achieve.
Enthalpic Strain: Seven-membered rings can suffer from transannular strain (non-bonding interactions between atoms across the ring) and Pitzer strain (torsional strain).[3] These destabilizing interactions can make the ring-closing transition state energetically unfavorable compared to alternative reaction pathways like intermolecular polymerization.
Troubleshooting Workflow for Low-Yield Cyclization
Technical Support Center: Optimization of Reaction Conditions for 6-Methyl-1,4-oxazepane-4-carbonyl chloride
Executive Summary & Core Directive The Challenge: Synthesizing 6-methyl-1,4-oxazepane-4-carbonyl chloride requires the activation of a cyclic secondary amine (6-methyl-1,4-oxazepane) with a phosgene equivalent. While the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
The Challenge: Synthesizing 6-methyl-1,4-oxazepane-4-carbonyl chloride requires the activation of a cyclic secondary amine (6-methyl-1,4-oxazepane) with a phosgene equivalent. While the 1,4-oxazepane ring is chemically stable, the resulting carbamoyl chloride is electrophilic and moisture-sensitive.
The Solution: We recommend utilizing Triphosgene (Bis(trichloromethyl) carbonate) as the phosgenation agent.[1] Unlike gaseous phosgene, triphosgene is a crystalline solid, allowing for precise stoichiometric control (0.33 eq. yields 1 eq. phosgene) and improved safety profiles, provided strict moisture control is maintained.
Standardized Optimization Protocol
The following protocol is the "Golden Standard" for converting hindered/cyclic secondary amines to their corresponding carbamoyl chlorides.
Reagent Stoichiometry Table
Component
Role
Equivalents (eq.)
Notes
6-Methyl-1,4-oxazepane
Substrate
1.0
Starting material (ensure <0.1% water content).[2]
Triphosgene (BTC)
Reagent
0.35 - 0.40
0.33 eq is theoretical; slight excess ensures full conversion.
Pyridine orDIPEA
Base
1.05 - 1.20
Scavenges HCl. Pyridine is preferred for cleaner profiles; DIPEA for solubility.
DCM orTHF
Solvent
[0.1 - 0.2 M]
Anhydrous (stabilized). DCM is preferred for workup.
Step-by-Step Workflow
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.
Dissolution: Dissolve Triphosgene (0.35 eq) in anhydrous DCM. Cool to 0°C (ice/water bath).
Addition: In a separate vial, mix 6-Methyl-1,4-oxazepane (1.0 eq) and Pyridine (1.1 eq) in DCM. Add this solution dropwise to the Triphosgene solution over 30–60 minutes.
Technical Insight: Adding the amine to the phosgene source ensures the phosgene is always in excess, preventing the formation of the symmetric urea byproduct (R-CO-R).
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1–2 hours.
Monitoring: Check conversion via TLC or LCMS (See Troubleshooting for LCMS artifacts).
Workup (Isolation):
Option A (In-situ use): If reacting with a nucleophile immediately, do not isolate. Add the next reagent directly.
Option B (Isolation): Concentrate under reduced pressure (keep bath <30°C). The residue is the crude carbamoyl chloride. Do not perform an aqueous wash unless the product is known to be hydrolytically stable (most are not).
Visualization: Reaction Logic & Troubleshooting
Figure 1: Synthesis Workflow & Critical Control Points
Caption: Workflow for minimizing urea formation via inverse addition strategy.
Technical Troubleshooting (Q&A)
Category 1: Reaction Monitoring & Analysis
Q: I injected the reaction mixture into the LCMS, but I see a mass corresponding to the Methyl Carbamate (M+31), not the Chloride. Did the reaction fail?A: No, this is a false negative .
The Science: Carbamoyl chlorides are highly reactive electrophiles. When you inject the sample into an LCMS using Methanol (MeOH) as the mobile phase or diluent, the chloride reacts instantly with MeOH to form the methyl carbamate ester.
The Fix: To verify the chloride, quench a small aliquot of your reaction in dry methanol intentionally. If you see quantitative conversion to the methyl carbamate, your chloride formation was successful. To see the chloride itself, you must use an aprotic solvent (e.g., dry Acetonitrile) and inject immediately, though hydrolysis on the column is still likely.
Q: I am observing the formation of a symmetric urea byproduct. How do I stop this?A: Urea formation indicates local high concentrations of the amine relative to the phosgene source.
The Science:
. If is in excess, it attacks the product: (Urea).
The Fix: Ensure Inverse Addition . Always add the Amine+Base mixture slowly into the Triphosgene solution. Never add Triphosgene to the amine.
Category 2: Yield & Stability
Q: My isolated yield is low, and the product smells like the starting amine. Why?A: This suggests hydrolysis during workup or storage.
The Science: Carbamoyl chlorides hydrolyze to unstable carbamic acids (
), which spontaneously decarboxylate ( loss) back to the starting amine ().[3][4]
The Fix:
Avoid aqueous workups.
Filter off the Pyridine-HCl salts under an inert atmosphere (glovebox or Schlenk line) rather than washing with water.
Store the product as a solution in dry DCM at -20°C if immediate use is not possible.
Q: Can I use Triethylamine (TEA) instead of Pyridine?A: Yes, but with caveats.
The Science: TEA is a stronger base than pyridine. In some cases, TEA can react with the carbamoyl chloride to form a quaternary ammonium salt (acyl ammonium), which can precipitate or decompose.
Recommendation: Pyridine is generally superior for phosgenation because the resulting acyl-pyridinium intermediate is reactive yet stable enough to prevent side reactions. If you must use TEA, ensure it is strictly anhydrous.
Category 3: Safety & Handling
Q: How do I safely handle Triphosgene?A: Treat it exactly as you would Phosgene gas.
Protocol:
Weigh in a fume hood with good airflow.
Keep a bottle of 10% aqueous Ammonia or saturated Sodium Bicarbonate nearby. These solutions rapidly neutralize phosgene.
Clean all glassware with the ammonia solution before removing it from the hood.
Decision Tree for Optimization
Use this logic flow to diagnose reaction failures.
Caption: Diagnostic logic for common reaction failures.
References
Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.
Core Reference: Establishes Triphosgene as a safe, stoichiometric phosgene equivalent.
Pasquato, L., et al. "Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides." The Journal of Organic Chemistry, 2003, 68(19), 7289–7297.
Validation: Details the mechanism and base requirements (Pyridine vs TEA) for carbamoyl chloride synthesis.
Context: Provides specific troubleshooting for handling unstable carbamoyl chloride intermedi
Tilley, J. W., et al. "Synthesis of 1,4-Oxazepine Derivatives." Journal of Medicinal Chemistry, 1980, 23(12).
Context: Historical grounding on the stability and handling of oxazepine ring systems.
Disclaimer: This guide is for research purposes only. All reactions involving phosgene equivalents must be performed in a certified chemical fume hood by trained personnel.
Technical Support Center: Storage & Handling of 6-Methyl-1,4-oxazepane-4-carbonyl chloride
Executive Summary 6-Methyl-1,4-oxazepane-4-carbonyl chloride is a highly reactive electrophilic building block. Its structural integrity relies on the preservation of the carbamoyl chloride moiety ( ).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Methyl-1,4-oxazepane-4-carbonyl chloride is a highly reactive electrophilic building block. Its structural integrity relies on the preservation of the carbamoyl chloride moiety (
).
The Critical Failure Mode:
The primary cause of decomposition is hydrolysis driven by atmospheric moisture . This reaction is autocatalytic: moisture generates Hydrogen Chloride (HCl), which can further degrade the material and catalyze the formation of impurities.
Storage Standard:
Store at -20°C (± 5°C) under an inert atmosphere (Argon or Nitrogen).
Module 1: The Chemistry of Decomposition
To prevent degradation, you must understand the mechanism. This is not a passive "spoiling" process; it is a chemical reaction chain triggered by water.
The Hydrolysis Cascade
When exposed to moisture, the carbamoyl chloride undergoes nucleophilic attack by water.[1] This forms an unstable carbamic acid intermediate, which rapidly decarboxylates.[2]
Key Reaction:
The Consequence:
The resulting amine (6-methyl-1,4-oxazepane) is basic. It immediately reacts with the generated HCl to form a hydrochloride salt (
). This explains the "white crust" often seen on degraded samples.
Visualization: Degradation Pathway
The following diagram illustrates the breakdown mechanism you are fighting against.
Figure 1: The hydrolytic decomposition pathway of carbamoyl chlorides leading to salt formation.[2]
Module 2: The "Zero-Moisture" Storage Protocol
Do not rely on the original vendor packaging once opened. Follow this self-validating storage workflow to ensure long-term stability.
Step-by-Step Protocol
Receipt & Inspection:
Upon arrival, inspect the bottle for white solids around the cap (sign of seal failure).
If liquid, check for viscosity changes.
Inert Gas Purge (The "Blanket"):
Never store under air.
After every use, backfill the container with dry Argon or Nitrogen. Argon is preferred as it is heavier than air and settles over the compound surface.
The Parafilm Fallacy:
Warning: Parafilm is permeable to moisture over time.
Correct Method: Use high-quality electrical tape or wrap the cap junction with Parafilm AND place the bottle inside a secondary containment (e.g., a sealed Ziploc bag with desiccant packs or a vacuum-sealed jar).
Thermal Control:
Store at -20°C . Low temperatures kinetically inhibit the hydrolysis reaction even if trace moisture is present.
Visualization: Storage Workflow
Figure 2: The cyclical workflow for maintaining compound integrity between experiments.
Module 3: Troubleshooting & Quality Control
Use this matrix to diagnose issues with your reagent.
Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
White crust on cap/threads
Hydrolysis has occurred; Amine-HCl salt formed.
Wipe threads with dry cloth. Do not let crust fall into the bottle. Re-purge with Argon.
Advanced decomposition (Dimerization or Salt formation).
Filter the liquid under inert atmosphere. Analyze filtrate by NMR.
Color change (Yellow/Brown)
Thermal degradation or oxidation.
Check purity. If >90%, use with activated charcoal purification step in your reaction.
Quality Control: The Self-Validating Test
Before using the reagent in a critical step (e.g., late-stage drug synthesis), validate its quality.
Method: Quantitative
H-NMR (qNMR)
Solvent:
(Dry, neutralized over to prevent acid traces from affecting the shift).
Diagnostic Signal: Look for the shift of the protons adjacent to the Nitrogen.
Intact Carbamoyl Chloride: These protons are deshielded (downfield) due to the electron-withdrawing Carbonyl and Chlorine.
Hydrolyzed Amine: These protons will shift upfield.
Calculation: Integrate the product peaks against an internal standard (e.g., Dimethyl sulfone).
Frequently Asked Questions (FAQ)
Q1: Can I store this at room temperature if it is sealed?
No. While carbamoyl chlorides are more stable than acetyl chlorides, the 6-methyl-1,4-oxazepane ring introduces steric and conformational factors. Room temperature storage accelerates thermal degradation and increases the kinetic rate of hydrolysis if the seal is imperfect. Always store at -20°C.
Q2: I see a pressure buildup in the bottle. Is this normal?
This is a red flag. Pressure buildup usually indicates the release of
and from decomposition. Vent the bottle carefully in a fume hood. Perform a QC check immediately; the titer of your reagent has likely dropped.
Q3: How do I remove the "white solid" if my compound has partially decomposed?
The white solid is likely the amine hydrochloride salt, which is insoluble in non-polar solvents (like Hexane or dry Ether) but the carbamoyl chloride is soluble.
Protocol: Dilute the reagent with dry Hexane/Ether. Filter off the white solids under an inert atmosphere. Concentrate the filtrate to recover the purified carbamoyl chloride.
Q4: Is this compound corrosive?
Yes. It generates HCl upon contact with moisture (including moisture on your skin or in your lungs). Always handle in a fume hood with proper PPE (gloves, goggles).
References
BenchChem. (2025).[1] N-Ethylcarbamoyl Chloride: A Technical Guide to its Mechanism of Action and Synthetic Applications. Retrieved from
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate (Related Structure).[3] Retrieved from
Sigma-Aldrich. (2025). Safety Data Sheet: Dimethylcarbamoyl chloride (Class Reference). Retrieved from
Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. International Journal of Molecular Sciences. Retrieved from
Welcome to the 1,4-Oxazepane Technical Support Center. If you are here, you likely encountered the "medium-ring gap."[1] Unlike stable 5- or 6-membered rings, 1,4-oxazepanes (7-membered rings containing O and N) suffer from significant entropic penalties during cyclization and high conformational mobility.[1]
This guide addresses the three most critical failure modes reported by our user base:
Regiochemical Leakage: The kinetic preference for 6-membered morpholines over 7-membered oxazepanes.
Stereochemical Erosion: Loss of enantiopurity during ring closure.
Conformational Blur: Inability to assign stereochemistry due to NMR line broadening.
The Issue: "I’m getting the morpholine byproduct."
Diagnosis: You are fighting Baldwin’s Rules.[1] In intramolecular nucleophilic attacks (e.g., epoxide opening), the 6-exo-tet pathway (forming morpholine) is kinetically favored over the 7-endo-tet pathway (forming oxazepane) due to better orbital alignment and lower ring strain in the transition state.[1]
The Protocol: Enforcing 7-Endo Cyclization
To override the kinetic preference for the 6-membered ring, you must manipulate the electrophile's electronic bias or the nucleophile's trajectory.[1]
Workflow: Epoxide Ring-Opening Strategy
Applicable when cyclizing amino-epoxides or hydroxy-aziridines.
Substrate Design: Ensure your nucleophile is "tethered" at a distance that makes the 6-membered transition state sterically crowded.
Lewis Acid Tuning:
Standard (Fail): Protic acids (TsOH, HCl) often lead to mixtures favoring the 6-exo product (morpholine).[1]
Optimized: Use Bi(OTf)₃ or BF₃[1]·OEt₂ at low temperatures (-78°C to 0°C). These activate the epoxide oxygen, and if a "matched" chiral Lewis acid is used, it can preferentially stabilize the transition state for 7-endo attack.[1]
Nucleophile Selection: Sulfonamides (
) are superior to free amines. The electron-withdrawing sulfonyl group reduces the nucleophilicity, making the reaction more sensitive to the activation of the electrophile (epoxide), allowing thermodynamic control to play a larger role.[1]
Visual Logic: The Regioselectivity Decision Tree
Caption: Kinetic competition between 6-exo and 7-endo pathways. Lewis acids promote the desired 7-endo pathway by altering the electrophilic character of the epoxide carbons.[1]
Diagnosis: This usually occurs via two mechanisms:[1]
Partial SN1 Character: If the leaving group is too good or the carbocation is stabilized (e.g., benzylic position), the reaction proceeds via a loose transition state, scrambling the center.[1]
Double Inversion Failure: If you rely on a double inversion strategy (e.g., activating an alcohol to a mesylate, then displacing), incomplete first steps can lead to retention/racemization.[1]
The Protocol: The "Inversion-Only" Route
Use a direct displacement strategy from chiral amino acids (Serine/Threonine/Homoserine).[1]
Step-by-Step Validation:
Starting Material: L-Homoserine (provides the carbon backbone and one chiral center).
Leaving Group: Convert the side-chain alcohol to a Nosylate (Ns) or Tosylate (Ts) . Note: Nosylates are more reactive and allow cyclization under milder conditions, reducing racemization risk.[1]
Diagnosis: 1,4-Oxazepanes exist in a dynamic equilibrium between twist-boat and chair conformations. At room temperature (298 K), the rate of interconversion is often on the NMR timescale, causing coalescence (broadening) of signals.[1]
The Protocol: Variable Temperature (VT) NMR
Do not assume your product is impure.[1] You must "freeze" the conformation to resolve the stereochemistry.[1]
Solvent: Switch from
to or Toluene- (allows lower temperatures).
Cooling: Acquire
NMR at -20°C (253 K) and -50°C (223 K) .
Analysis:
Coupling Constants (
): In a fixed chair conformation, axial-axial couplings will be large (8–11 Hz), while axial-equatorial will be small (2–5 Hz).[1]
NOESY: Look for transannular cross-peaks between C3 and C6 protons to confirm the relative stereochemistry (cis vs. trans).
Visual Logic: Conformational Flipping
Caption: The energy barrier for ring flipping is low. VT-NMR at -40°C is required to resolve the distinct chair conformations for stereochemical assignment.
FAQs: Rapid Troubleshooting
Q: Can I use Ring-Closing Metathesis (RCM) to make 1,4-oxazepanes?A: Yes, but it is challenging. RCM often yields the Z-isomer preferentially for 7-membered rings, but the reaction can be sluggish due to the entropic penalty.[1]
Tip: Use Grubbs II or Hoveyda-Grubbs II catalysts. Run at high dilution (0.005 M) to prevent intermolecular oligomerization.
Q: How do I separate diastereomers if they co-elute?A: 1,4-Oxazepane diastereomers are notoriously difficult to separate on silica.[1]
Tip: If your scaffold has a basic nitrogen, try crystallizing as a salt (e.g., oxalate or tartrate salt).[1] Alternatively, reduce any auxiliary groups (e.g., nitro to amine) to change the polarity significantly before separation.[1]
Q: Why is my yield low for the 7-endo cyclization of amino-epoxides?A: Check for dimerization . The intermolecular reaction (two molecules reacting with each other) is a common competitor to the slow 7-membered ring closure.[1]
Fix: Implement High Dilution conditions and add the substrate slowly (syringe pump) to the Lewis acid solution.[1]
References
Samanta, K., & Panda, G. (2011).[1][2] One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences.[1][2][3] Organic & Biomolecular Chemistry, 9(21), 7365-7371.[1][2]
Bezanson, M., et al. (2013).[1] Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry, 78(3), 872–885.[1]
Soural, M., et al. (2020).[1] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[4] RSC Advances, 10, 35906-35916.[1][5]
Kwiecień, H., et al. (2012).[1] Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis, 9(6).
Managing impurities in "6-Methyl-1,4-oxazepane-4-carbonyl chloride" reactions
The following technical guide is designed for researchers and process chemists working with 6-Methyl-1,4-oxazepane-4-carbonyl chloride . It addresses the specific challenges of impurity management, synthesis optimization...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and process chemists working with 6-Methyl-1,4-oxazepane-4-carbonyl chloride . It addresses the specific challenges of impurity management, synthesis optimization, and stability, structured as a dynamic support center.
Q: Why is my "6-Methyl-1,4-oxazepane-4-carbonyl chloride" showing unexpected peaks in LC-MS?
A: In the synthesis of carbamoyl chlorides from secondary amines (like 6-methyl-1,4-oxazepane), three primary impurity classes dictate the quality of your reagent. Unlike simple alkyl chlorides, this reagent is an active electrophile prone to self-consumption if stoichiometry is mismanaged.
Excess amine reacts with the formed product. Occurs if mixing is poor or addition is too fast.
[2M-Cl+H]⁺ or [2M-COCl+H]⁺ . Non-polar peak.
Difficult to remove. prevention is mandatory (see Protocol).
Hydrolysis Product
6-Methyl-1,4-oxazepane (reverted amine) + HCl
Exposure to moisture. The intermediate carbamic acid is unstable and decarboxylates.
Mass of starting amine.[1][2] Broad peak (HCl salt).
Re-dissolve in dry DCM, wash with cold sat. NaHCO₃ (rapidly), dry over MgSO₄.
Salt Contaminant
Amine Hydrochloride
Insufficient base scavenger (TEA/DIPEA) or incomplete filtration.
Precipitate in non-polar solvents. ¹H NMR shifts downfield.[3]
Filtration through a dry frit under inert gas.
Stereoisomers
(R) or (S) Enantiomers
Racemization is rare under standard conditions, but starting material purity dictates product ee%.
Chiral HPLC required.
Use enantiopure starting material.
Synthesis & Optimization (The "Happy Path")
Q: How do I prevent the "Urea Dimer" formation during synthesis?
A: The urea dimer forms when the starting amine competes with the phosgene source for the already-formed carbamoyl chloride. To prevent this, you must ensure high local concentration of phosgene relative to the amine at all times.
The "Inverse Addition" Protocol:
Dissolve Triphosgene (0.4 eq) or Phosgene (1.2 eq) in dry DCM at -10°C.
Pre-mix 6-Methyl-1,4-oxazepane (1.0 eq) with a non-nucleophilic base (DIPEA/TEA, 1.1 eq) in dry DCM.
Critical Step: Add the Amine/Base solution DROPWISE into the Phosgene solution .
Why? This ensures the amine always encounters an excess of phosgene, favoring Carbony Chloride formation over Urea formation.
Never add Phosgene to the Amine; this creates a temporary excess of amine, guaranteeing urea formation.
Visualization: Reaction Pathways & Forks
The following diagram illustrates the critical decision points where impurities are generated.
Figure 1: Reaction pathway analysis. The green path represents the desired synthesis via inverse addition. The red dashed path indicates the formation of the urea dimer caused by local amine excess.
Troubleshooting & FAQs
Q: My product is a solid, but literature suggests it should be an oil. What happened?A: You likely isolated the hydrochloride salt of the starting amine or the urea dimer .
Diagnosis: Check solubility. The carbamoyl chloride is soluble in DCM/THF. The HCl salt is insoluble in DCM but soluble in water. The Urea dimer is often a high-melting solid with poor solubility in ether.
Fix: Triturate the solid with dry diethyl ether. The carbamoyl chloride (if present) will dissolve; the salts and urea will largely remain solid. Filter and concentrate the filtrate.[3][4]
Q: Can I purify the carbamoyl chloride using Silica Gel Chromatography?A:Generally, No.
Carbamoyl chlorides are moisture-sensitive. Standard silica gel contains adsorbed water, which will hydrolyze your product back to the amine and HCl on the column.
Alternative: If purification is strictly necessary, use distillation (if the boiling point permits and stability is confirmed) or recrystallization from anhydrous hexane/ether (if solid). Usually, the "Inverse Addition" protocol yields >95% purity, negating the need for chromatography.
Q: I see a peak at [M-35] in my LC-MS. Is this an impurity?A: Not necessarily.
Explanation: Carbamoyl chlorides often ionize by losing the chloride ion [Cl⁻] in the mass spec source, generating the acylium ion [R-N-CO]⁺.
Verification: Check if the peak corresponds to the mass of the (6-methyl-1,4-oxazepan-4-yl)carbonyl cation. If yes, this is your product ionizing, not an impurity. However, if you see [M+1] (Parent) and [M+1+Water], you have hydrolysis.
Q: How stable is the 6-methyl group? Does it racemize?A: The 6-methyl group on the oxazepane ring is not on the nitrogen or the carbonyl carbon; it is on the ring backbone.
Risk: Racemization is unlikely during carbamoyl chloride formation because the chiral center is not activated.
Caveat: If you use strong bases or high heat, you risk elimination or ring-opening, but standard phosgenation conditions (0°C to RT) are safe for the stereocenter.
Analytical Validation Workflow
To confirm the identity and purity of your reagent before using it in expensive downstream steps, follow this validation loop:
Figure 2: Quality Control decision tree. Step 3 (Derivatization) is the gold standard: react a small aliquot with Methanol to form the stable Methyl Carbamate, which is easily analyzed by LC-MS without decomposition.
References
Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate (Triphosgene): A Stable Phosgene Source for Synthesis. Synthesis. Link
Organic Chemistry Portal. Carbamates and Carbamoyl Chlorides Synthesis. Link
Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Carbamoyl Chlorides. Chemical Reviews.
BenchChem. General Protocols for Oxazepane Derivatives. Link (For general handling of oxazepane scaffolds).
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Process Chemistry & Scale-Up)
Ticket Subject: Overcoming thermodynamic penalties and regioselectivity issues in 7-membered heterocycle construction.
Introduction: The 1,4-Oxazepane Challenge
Welcome to the Advanced Synthesis Support Center. You are likely here because the 1,4-oxazepane scaffold—a privileged structure in modern drug discovery for its ability to mimic peptide turns—is failing during scale-up.
Unlike 5- or 6-membered rings, the 1,4-oxazepane suffers from significant entropic penalties during closure (medium-ring constraints) and enthalpic strain (transannular interactions). Our guide moves beyond academic "mg-scale" curiosity to robust, kilo-lab capable protocols.
Module 1: Ring Construction Protocols
Protocol A: The Schmidt Rearrangement (Scalable Lactam Route)
Best for: Generating the core scaffold on >100g scale with high atom economy.
This method bypasses the high-dilution requirements of direct cyclization by expanding a 6-membered ring (tetrahydropyran-4-one) into the 7-membered lactam.
Workflow Diagram:
Caption: Figure 1. Schmidt rearrangement pathway.[1] Critical control point is the management of hydrazoic acid evolution.
Step-by-Step Protocol:
Preparation: Dissolve tetrahydropyran-4-one (1.0 equiv) in Methanesulfonic acid (
) at 0°C. Note: is preferred over for easier workup and better solubility.
Addition: Add Sodium Azide (
, 1.1 equiv) portion-wise. CRITICAL: Maintain internal temperature <5°C to control evolution rate.
Rearrangement: Allow to warm to RT. The migration of the methylene group (preferential over the oxygenated carbon) expands the ring.
Quench: Pour onto crushed ice/ammonium hydroxide. Extract with DCM.
Troubleshooting Table:
Symptom
Probable Cause
Corrective Action
Violent Gas Evolution
added too fast; Temp spike.
Use solid addition funnel; Keep T < 0°C.
Regioisomer Mixture
Asymmetric starting material.
Substituents at C3/C5 direct migration. Electron-donating groups promote migration of the adjacent carbon.
Incomplete Conversion
Acid concentration too low.
Ensure anhydrous acid media; water kills the diazonium intermediate.
Best for: Enantiopure scaffolds derived from amino acids.
This route constructs the ring via
displacement. The challenge here is oligomerization .
Workflow Diagram:
Caption: Figure 2. Kinetic competition in etherification. Concentration is the governing factor for yield.
Optimization Guide:
Pseudo-High Dilution: Do not simply dilute the pot (wasteful). Use a syringe pump to add the pre-activated alkoxide slowly into a refluxing solvent stream. This keeps the instantaneous concentration of the reactive species low while maintaining a manageable total volume.
Leaving Group: Use Tosylate (OTs) or Mesylate (OMs). Halides (Cl/Br) often require higher temperatures that promote elimination side products.
Module 2: Functionalization & Regiocontrol
Issue: "I cannot selectively alkylate the Nitrogen in the presence of the Oxygen functionality."
Technical Insight:
In 1,4-oxazepanes, the nitrogen (N4) is nucleophilic, but the ring flexibility allows the oxygen (O1) lone pairs to participate in transannular stabilization of cations, occasionally complicating electrophilic attacks.
Standard Operating Procedure (SOP) for N-Functionalization:
Protection: Ensure the C6-hydroxyl (if present) is protected as a TBDMS ether.
Base: Use mild bases (
in Acetone) for alkyl halides.
Reductive Amination: For introducing complex R-groups, avoid direct alkylation. Use the aldehyde +
method. It is cleaner and avoids quaternary ammonium salt formation.
Module 3: Scalability & Safety (The "Production" Phase)
Scale-Up Risk Assessment Matrix:
Parameter
Lab Scale (1g)
Kilo Scale (1kg)
Mitigation Strategy
Exotherm
Negligible
Critical
In Schmidt reaction, release is exothermic. Use active cooling and headspace sweep.
Purification
Column Chromatography
Crystallization
Design intermediates (e.g., N-Boc derivatives) that are crystalline solids.
Solvent Vol.
100 mL
1000 L (if high dilution)
Switch from Protocol B to Protocol A (Schmidt) or use Flow Chemistry for cyclization to minimize solvent hold-up.
Frequently Asked Questions (FAQ)
Q: Why is my Ring-Closing Metathesis (RCM) failing on scale?A: RCM is excellent for discovery but poor for production of 7-membered rings. It requires high dilution (0.005 M) to avoid dimerization, making it solvent-prohibitive at kg scale. Additionally, Ruthenium removal is costly. Recommendation: Switch to the Schmidt rearrangement or intramolecular displacement strategies described above.
Q: The Schmidt reaction gives me a 1:1 mixture of isomers. Why?A: If your tetrahydropyranone is substituted unsymmetrically, the migration aptitude of the two
-carbons is similar. Fix: Introduce a bulky substituent or an electron-withdrawing group on one side to electronically bias the migration.
Q: Can I use amino acid precursors?A: Yes. Starting from Serine or Threonine allows you to synthesize chiral 1,4-oxazepane-2,5-diones. However, beware of racemization during the cyclization step if using strong bases.
References
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. (2025). Link
Benchchem Technical Guide: (R)-1,4-oxazepan-6-ol. Benchchem. (2025). Link
Combining pot, atom and step economy (PASE) in organic synthesis. Synthesis of tetrahydropyran-4-ones. Green Chemistry. (2007).[2] Link
A Schmidt rearrangement-mediated synthesis of novel tetrahydro-benzo[1,4]diazepin-5-ones. European Journal of Medicinal Chemistry. (2017). Link
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors. Journal of Organic Chemistry. (2017). Link
Avoiding competitive lactonization in oxazepane synthesis
A Guide to Navigating the Competitive Landscape of Intramolecular Cyclization and Suppressing Lactone Formation Welcome to the technical support center for oxazepane synthesis. This guide is designed for researchers, sci...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Navigating the Competitive Landscape of Intramolecular Cyclization and Suppressing Lactone Formation
Welcome to the technical support center for oxazepane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing seven-membered 1,4-oxazepane rings. As a Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to address a common and often frustrating hurdle in this area of synthetic chemistry: the competitive formation of undesired lactone byproducts. This resource is structured to provide not just solutions, but a deeper understanding of the underlying principles governing this critical reaction.
Troubleshooting Guide: Diagnosis and Resolution of Common Issues
This section is formatted as a series of questions and answers to directly address specific problems you may be encountering during your experiments.
Question 1: My reaction is producing a significant amount of a lactone byproduct alongside my desired oxazepane. What is happening and how can I fix this?
Answer:
This is the most common challenge in the synthesis of 1,4-oxazepanes via intramolecular cyclization of a precursor bearing both a nucleophilic amine and a nucleophilic alcohol, competing for a single electrophilic site (e.g., a carboxylic acid or an activated ester). You are observing a classic case of kinetic versus thermodynamic control in a competitive ring-closing reaction.
The Core Problem: A Tale of Two Nucleophiles
The formation of the seven-membered oxazepane (an amide) and the competing seven-membered lactone (an ester) are governed by the relative rates of intramolecular aminolysis and intramolecular esterification.
Aminolysis (Desired Reaction): The nitrogen atom of the amine attacks the electrophilic carbonyl group to form the oxazepane.
Esterification (Side Reaction): The oxygen atom of the hydroxyl group attacks the same electrophilic carbonyl group to form the lactone.
The following diagram illustrates these competing pathways:
Caption: Competing pathways in oxazepane synthesis.
Generally, intramolecular aminolysis is kinetically favored over esterification due to the higher nucleophilicity of nitrogen compared to oxygen. However, several factors can influence the outcome.
Troubleshooting Strategies:
Leverage the High Dilution Principle: Intramolecular reactions are favored over intermolecular polymerization at very low concentrations. While this won't necessarily change the ratio of your two intramolecular products, it is a prerequisite for efficient cyclization. Ensure your reaction is running at a concentration of 0.01 M or lower.
Optimize Reaction Temperature:
Lower Temperatures Favor the Kinetic Product: If the oxazepane is the kinetically favored product (which is often the case), running the reaction at a lower temperature can increase its selectivity.[1][2][3][4]
Higher Temperatures Favor the Thermodynamic Product: If the lactone is more thermodynamically stable, higher temperatures and longer reaction times might favor its formation, especially if the reactions are reversible.[1][2][3][4]
Control the pH: The nucleophilicity of the amine is highly dependent on pH.
Under acidic conditions, the amine will be protonated (-NH3+), rendering it non-nucleophilic and favoring lactonization.[5][6]
Under neutral to slightly basic conditions (pH 7-8), the amine is deprotonated and highly nucleophilic, which should favor oxazepane formation. However, be cautious, as strongly basic conditions can promote side reactions.[6][7]
Choice of Solvent: The solvent can influence the relative nucleophilicity of the competing groups. Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of the amine.
A Practical Example from the Literature:
In a study on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the choice of cleavage cocktail from a solid support dramatically influenced the outcome.[8][9]
TFA (Trifluoroacetic acid): Cleavage with TFA alone led to spontaneous lactonization. The acidic conditions protonated the amine, shutting down its nucleophilicity and allowing the alcohol to cyclize.
TFA/Et3SiH (Trifluoroacetic acid/Triethylsilane): The addition of a reducing agent, triethylsilane, favored the formation of the desired 1,4-oxazepane.[8][9] This suggests that the reaction mechanism can be subtly altered by the reagents present.
Question 2: I am attempting a Ring-Closing Metathesis (RCM) to form an oxazepane, but I am getting low yields and complex mixtures. Could lactonization be the issue here?
Answer:
While RCM is a powerful tool for forming cyclic structures, it is not immune to competitive side reactions, especially when dealing with multifunctional substrates.[2] If your RCM precursor contains an ester and an amine in proximity to the reacting alkenes, you might be facing issues beyond simple metathesis. However, direct lactonization during a standard Grubbs-catalyzed RCM is less common than in acid- or base-mediated cyclizations. Your issue might be more related to catalyst inhibition or substrate design.
Troubleshooting RCM for Oxazepane Synthesis:
Catalyst Choice: Ensure you are using a catalyst that is tolerant of the functional groups in your substrate. Second and third-generation Grubbs and Hoveyda-Grubbs catalysts generally offer better stability and functional group tolerance.
Protecting Groups: The amine in your precursor can coordinate to the ruthenium catalyst, inhibiting its activity. It is often necessary to protect the amine (e.g., as a tosylamide or carbamate) before performing the RCM.
Substrate Purity: Impurities in your starting material can poison the catalyst. Ensure your diene precursor is highly pure.
High Dilution: RCM reactions are susceptible to intermolecular dimerization and oligomerization. Running the reaction at high dilution (0.001 M to 0.01 M) is crucial for favoring the intramolecular ring-closing.
If you suspect a competing cyclization, it would likely occur during workup or purification rather than during the metathesis itself. Analyze your crude reaction mixture by LC-MS or NMR to see if the desired unsaturated oxazepane is formed before workup.
Question 3: My precursor molecule has electron-donating groups, and I'm seeing more lactone formation. Is there a connection?
Answer:
Yes, there is a strong connection. The electronic nature of your precursor can significantly influence the regioselectivity of the cyclization. A study on the synthesis of 1,4-oxazepanes found that electron-donating groups in the meta- or para-positions of a phenyl ring on the precursor led to an increase in competitive lactonization.[8]
The proposed mechanism suggests that these electron-donating groups reduce the reactivity of an adjacent ketone (the electrophilic site) towards nucleophilic addition by the amine.[8] This suppression of the desired aminolysis pathway allows the competing lactonization to become more prominent.
Mitigation Strategy:
If your substrate contains strong electron-donating groups, you may need to enhance the reactivity of the amine or the electrophile:
Activate the Electrophile: If your electrophile is a carboxylic acid, consider converting it to a more reactive species like an acid chloride or using a coupling agent (e.g., HATU, HOBt/EDC) to facilitate the aminolysis.
Use a Catalyst: Certain catalysts are known to promote aminolysis of esters.[10][11][12][13] While these are typically for intermolecular reactions, the principles may be adaptable to an intramolecular case. For example, some Lewis acids or bifunctional catalysts like 2-pyridones could potentially activate the electrophile towards attack by the amine.[12]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in reactivity between an amine and an alcohol in an intramolecular cyclization?
A1: The primary difference lies in their nucleophilicity. Amines are generally more nucleophilic than alcohols. This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation. In a competitive scenario, the amine should react faster, making the oxazepane the kinetic product.[1][3][4]
Q2: Are there any general rules for predicting whether a 7-membered ring will form successfully?
A2: The formation of 7-membered rings is entropically less favorable than the formation of 5- or 6-membered rings but more favorable than medium-sized rings (8-11 members).[14] Success often depends on minimizing competing intermolecular reactions through high dilution and choosing conditions that favor the kinetic product.
Q3: Can steric hindrance be used to my advantage?
A3: Potentially, yes. If you can strategically introduce steric bulk near the alcohol, you could disfavor its approach to the electrophilic center, thereby promoting aminolysis.[15] Conversely, steric hindrance near the amine could have the opposite effect. This is a substrate-dependent strategy that would require careful design.
Q4: Are there any specific catalysts that can selectively promote the intramolecular aminolysis over esterification?
A4: While the literature on catalysts for this specific intramolecular competition is sparse, you can draw inspiration from catalysts used for intermolecular aminolysis of esters.[10][11][12][13] For instance, certain Lewis acids can activate the carbonyl group, and bifunctional catalysts like 6-halo-2-pyridones have been shown to catalyze ester aminolysis by activating both the ester and the amine.[12] Experimenting with catalytic amounts of such species could be a viable strategy.
Experimental Protocols
Protocol 1: General Procedure for High-Dilution Cyclization
This protocol is designed to favor intramolecular reactions over intermolecular polymerization.
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the bulk of the solvent (e.g., 90% of the total volume). For a 0.005 M final concentration, this would be 180 mL of solvent for a 1 mmol scale reaction.
Precursor Solution: Dissolve your linear precursor (1 mmol) in a small amount of the same solvent (e.g., 20 mL).
Syringe Pump Addition: Using a syringe pump, add the precursor solution to the refluxing (or stirred at the desired temperature) solvent in the reaction flask over a prolonged period (e.g., 8-12 hours).
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional period (e.g., 2-4 hours) and monitor its progress by TLC or LC-MS.
Workup: Once the reaction is complete, cool the mixture to room temperature, and proceed with your standard workup and purification protocol.
Protocol 2: pH-Controlled Cyclization
This protocol aims to maintain a pH that favors the nucleophilicity of the amine.
Buffer Selection: Choose a buffer that is effective in the pH range of 7.0-8.0 and is compatible with your reaction conditions (e.g., phosphate or borate buffers for aqueous systems, or a non-nucleophilic organic base like 2,6-lutidine or DIPEA in organic solvents).
Reaction Setup: Dissolve your precursor in the chosen solvent. If using an organic solvent, add 1.5-2.0 equivalents of the non-nucleophilic base. If using a buffered aqueous system, ensure the precursor is fully dissolved.
pH Monitoring: For aqueous systems, monitor the pH of the reaction mixture and adjust as necessary. For organic systems, the presence of the base should maintain the deprotonated state of the amine.
Reaction and Workup: Allow the reaction to proceed at the desired temperature, monitoring by TLC or LC-MS. Upon completion, proceed with the appropriate aqueous workup to remove the base or buffer salts before purification.
Troubleshooting Workflow
If you are facing issues with lactone formation, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting competitive lactonization.
References
Nam, J., et al. (2015). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. Angewandte Chemie International Edition, 54(39), 11590-11594. [Link]
Šoural, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 35906-35916. [Link]
D'Hondt, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(13), 6794-6804. [Link]
Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
Wikipedia contributors. (2023). Intramolecular reaction. Wikipedia, The Free Encyclopedia. [Link]
D'Hondt, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. PubMed. [Link]
LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
Šoural, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 35906-35916. [Link]
Lux, C. G., et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Polymer Chemistry, 11(11), 1957-1966. [Link]
Lin, K.-C. (1995). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 72(9), 835. [Link]
de Gonzalo, G., et al. (2006). A new reaction pathway in the ester aminolysis catalyzed by glymes and crown ethers. The Journal of Organic Chemistry, 71(11), 4280-4285. [Link]
ResearchGate. (n.d.). Effect of pH of the reactants on the ester yield. ResearchGate. [Link]
Ferraz, M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 379. [Link]
ResearchGate. (2024). How to select aminolysis reaction over transamidation reaction bw an amine and an amide ester? ResearchGate. [Link]
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]
Wikipedia contributors. (2023). Thermodynamic reaction control. Wikipedia, The Free Encyclopedia. [Link]
de la Torre, M. C., et al. (2024). Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. RSC Advances, 14(46), 34653-34661. [Link]
Nishi, T., et al. (2021). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. RSC Advances, 11(46), 28655-28663. [Link]
Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 55(15), 2028-2041. [Link]
ResearchGate. (2025). A Convenient Aminolysis of Esters Catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) under Solvent-Free Conditions. ResearchGate. [Link]
de la Torre, M. C., et al. (2024). hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. RSC Publishing. [Link]
Wang, Y., et al. (2021). Synthesis of oxindole fused 1,3-oxazepanes via hydride transfer initiated ring expansion of pyrrolidine. Organic Chemistry Frontiers, 8(18), 5036-5041. [Link]
ResearchGate. (n.d.). Synthesis of Oxepanes and Oxepines. ResearchGate. [Link]
Al-Badrani, H., et al. (2022). SYNTHESIS OF OXAZEPINO COMPOUND VIA ELECTROPHILIC CYCLIZATION AND EVALUATION OF THEIR BIOLOGICAL ACTIVITY. CyberLeninka. [Link]
ResearchGate. (2025). High dilution reactions — New synthetic applications. ResearchGate. [Link]
Chemical Review and Letters. (2024). Strategies for the lactamization/lactonization of 2-arylanilines/2-arylphenols using CO2 as C1 source. Chemical Review and Letters, 7(4), 754-765. [Link]
Digital Commons @ Otterbein. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. [Link]
Research Group Baudoin. (n.d.). The functionalization of carbon–hydrogen bonds... University of Basel. [Link]
Ciulli, A., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Discovery Research Portal - University of Dundee. [Link]
Ugale, S., et al. (2022). A Systematic Guide on HPLC Troubleshooting. Journal of Drug Delivery and Therapeutics, 12(5), 209-216. [Link]
Tcyrulnikov, S., et al. (2018). On the formation of seven-membered rings by arene-ynamide cyclization. Beilstein Journal of Organic Chemistry, 14, 2836-2843. [Link]
Wikipedia contributors. (2023). Ester. Wikipedia, The Free Encyclopedia. [Link]
The Journal of Organic Chemistry. (2025). The Use of 5-Exo- and 6-Exo-Trig Cyclizations in the Manipulation and Degradation of Biotic and Abiotic Polymers. ACS Publications. [Link]
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Yadav, V. K. (2018). Steric and Stereoelectronic Effects in Organic Chemistry. Springer. [Link]
Chemical Communications. (2018). HFIP promoted carbo-lactonisation as a new route to functionalised lactones. RSC Publishing. [Link]
Knipe, A. C., & Stirling, C. J. M. (1968). Intramolecular reactions. Part VI. Rates of ring formation in reactions of ω-halogenoalkylmalonic esters with bases. Journal of the Chemical Society B: Physical Organic, 67-71. [Link]
A Comparative Guide to the Synthesis of Substituted 1,4-Oxazepanes for Medicinal Chemistry
The 1,4-oxazepane scaffold is a privileged seven-membered heterocycle that serves as a cornerstone in modern drug discovery. Its unique three-dimensional structure allows for the presentation of substituents in underexpl...
Author: BenchChem Technical Support Team. Date: February 2026
The 1,4-oxazepane scaffold is a privileged seven-membered heterocycle that serves as a cornerstone in modern drug discovery. Its unique three-dimensional structure allows for the presentation of substituents in underexplored vector space, making it an attractive core for developing novel therapeutics. Compounds bearing the 1,4-oxazepane motif have demonstrated a wide range of biological activities, including anticonvulsant and antifungal properties.[1] However, the synthesis of these medium-sized rings can be challenging, often complicated by unfavorable enthalpic and entropic factors.
This guide provides an in-depth comparison of four prominent synthetic strategies for accessing substituted 1,4-oxazepanes: Brønsted Acid-Catalyzed Intramolecular Etherification, Intramolecular Reductive Amination, Ring-Closing Metathesis (RCM), and Intramolecular Buchwald-Hartwig Amination. We will delve into the mechanistic rationale, substrate scope, and practical considerations for each route, supported by detailed experimental protocols and comparative data to empower researchers in selecting the optimal path for their specific synthetic targets.
Key Synthetic Strategies at a Glance
The construction of the 1,4-oxazepane ring primarily relies on intramolecular cyclization strategies, where a pre-assembled linear precursor undergoes ring closure to form the desired seven-membered heterocycle. The choice of strategy is dictated by the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions.
Caption: Overview of major synthetic pathways to 1,4-oxazepanes.
This method represents a direct and atom-economical approach for forming the C-O bond of the oxazepane ring. It is particularly effective for synthesizing derivatives with substituents at the 7-position, which is adjacent to the oxygen atom.
Mechanism and Rationale
The reaction proceeds via the cyclization of an N-tethered bis-alcohol precursor.[2] A strong Brønsted acid, such as sulfuric acid (H₂SO₄), is used to protonate one of the hydroxyl groups, typically a benzylic alcohol, facilitating its departure as a water molecule. This generates a stabilized benzylic carbocation intermediate. The remaining hydroxyl group, tethered by the nitrogen-containing chain, then acts as an intramolecular nucleophile, attacking the carbocation to forge the seven-membered ring.[2]
Causality of Experimental Choices:
Acid Catalyst (H₂SO₄): A strong, non-nucleophilic acid is crucial for promoting the formation of the carbocation without competing in the cyclization.
Solvent (p-dioxane): A relatively non-polar, aprotic solvent is used to solvate the starting material and intermediate without interfering with the cationic mechanism.
Temperature Control: Careful temperature management is critical. Higher temperatures can lead to side reactions and decomposition of the carbocation intermediate.[2]
Caption: Mechanism of Brønsted acid-catalyzed etherification.
Performance and Substrate Scope
This method provides moderate to good yields for a range of 4,7-disubstituted 1,4-oxazepanes. The reaction is particularly well-suited for precursors where one of the alcohols is benzylic, due to the stability of the resulting carbocation.
To a solution of the N-benzyl-N-((2-hydroxyethyl)(phenyl)methanol) (1.0 mmol) in p-dioxane (10 mL) at 0 °C, concentrated sulfuric acid (0.2 mL) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1,4-oxazepane.[2]
Intramolecular Reductive Amination
Reductive amination is a cornerstone of amine synthesis and provides a powerful tool for constructing the C-N bond of the 1,4-oxazepane ring. This one-pot procedure is valued for its operational simplicity and use of readily available reagents.
Mechanism and Rationale
The synthesis begins with an amino-aldehyde or amino-ketone precursor. The reaction involves two key steps that occur in situ:
Imine/Iminium Ion Formation: The primary or secondary amine attacks the carbonyl group to form a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, generates a cyclic imine or iminium ion.
Reduction: A hydride reducing agent, present in the same pot, reduces the C=N double bond of the imine/iminium ion to form the final saturated heterocyclic amine.[3]
Causality of Experimental Choices:
Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent. It is less reactive towards aldehydes and ketones than the intermediate iminium ion, which minimizes side reactions like the reduction of the starting carbonyl group. It is also tolerant of the mildly acidic conditions required for imine formation.[4]
Acid Catalyst (Acetic Acid): A weak acid like acetic acid is often used to catalyze the dehydration of the hemiaminal to the iminium ion without decomposing the acid-sensitive hydride reagent.
Solvent (DCE): 1,2-Dichloroethane is a common solvent as it is aprotic and effectively solubilizes the reactants and intermediates.[4]
Caption: Workflow for intramolecular reductive amination.
Performance and Substrate Scope
This strategy is broadly applicable and tolerant of a wide array of functional groups. Yields are generally good, and the reaction can be used to synthesize 1,4-oxazepanes with diverse substitution patterns on both the carbon backbone and the nitrogen atom.
To a stirred solution of N-benzyl-2-aminoethanol (1.0 mmol) and (2-benzyloxy)ethoxy)acetaldehyde (1.1 mmol) in 1,2-dichloroethane (DCE, 15 mL) is added acetic acid (0.1 mmol). The mixture is stirred for 30 minutes at room temperature. Sodium triacetoxyborohydride (1.5 mmol) is then added portion-wise over 10 minutes. The reaction is stirred at room temperature for 12-24 hours until TLC analysis indicates the complete consumption of the starting materials. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography (silica gel) to yield the product.[1]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful and versatile method for forming cyclic olefins, including seven-membered heterocycles. It relies on the use of well-defined ruthenium-based catalysts, such as Grubbs' catalysts, which exhibit remarkable functional group tolerance.[5]
Mechanism and Rationale
The reaction involves the intramolecular cyclization of a diene precursor. The mechanism, as proposed by Chauvin, proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metal-alkylidene (carbene) species.[6]
Initiation: The ruthenium precatalyst reacts with one of the terminal alkenes of the diene substrate to form a new ruthenium alkylidene intermediate.
Propagation: The newly formed metal carbene undergoes an intramolecular [2+2] cycloaddition with the second alkene moiety in the chain to form a metallacyclobutane intermediate.
Cycloreversion: This intermediate fragments to release the desired cycloalkene product (the unsaturated 1,4-oxazepane) and a new metal alkylidene. The volatile byproduct, ethylene, is driven off, shifting the equilibrium towards the product.[6]
Causality of Experimental Choices:
Catalyst (Grubbs' Catalysts): Second- and third-generation Grubbs' and Hoveyda-Grubbs' catalysts are typically used due to their high activity, stability, and broad functional group tolerance.[5]
Solvent (DCM or Toluene): Dichloromethane or toluene are commonly used as they are relatively inert and effectively solubilize both the substrate and the catalyst.
High Dilution: Reactions are often run at high dilution (typically 0.001-0.01 M) to favor the intramolecular RCM pathway over competing intermolecular polymerization.
Caption: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).
Performance and Substrate Scope
RCM is highly effective for synthesizing unsaturated 1,4-oxazepanes. The resulting double bond provides a valuable synthetic handle for further functionalization, such as hydrogenation, epoxidation, or dihydroxylation. The method tolerates a wide variety of functional groups, including esters, amides, and ethers.
Synthesis of N-Tosyl-2,3,6,7-tetrahydro-1,4-oxazepine
A solution of the diene precursor, N-allyl-N-(2-(allyloxy)ethyl)-4-methylbenzenesulfonamide (1.0 mmol), in anhydrous and degassed dichloromethane (DCM, 100 mL, to achieve 0.01 M concentration) is prepared in a Schlenk flask under an argon atmosphere. Grubbs' Second Generation catalyst (0.05 mmol, 5 mol%) is added, and the mixture is heated to reflux (approx. 40 °C). The reaction is monitored by TLC. After completion (typically 4-12 hours), the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the unsaturated 1,4-oxazepane.[7]
Intramolecular Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11] Its intramolecular variant provides an excellent method for the synthesis of N-aryl or N-alkyl 1,4-oxazepanes by cyclization of a suitably functionalized halo-amine precursor.
Mechanism and Rationale
The catalytic cycle involves the oxidative addition of a Pd(0) species to an aryl or alkyl halide, followed by coordination and deprotonation of the tethered amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[12]
Oxidative Addition: The active Pd(0) catalyst inserts into the C-X (X = Br, I, OTf) bond of the precursor.
Amine Coordination & Deprotonation: The tethered amine displaces a ligand on the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: This is the key ring-forming step. The aryl/alkyl and amido groups are eliminated from the palladium center, forming the C-N bond of the 1,4-oxazepane and regenerating the Pd(0) catalyst.[11]
Causality of Experimental Choices:
Palladium Source/Ligand: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is critical for facilitating both the oxidative addition and the final reductive elimination steps.
Base (NaOtBu or Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming the nucleophilic amido species necessary for the coupling. Sodium tert-butoxide is commonly used.[13]
Solvent (Toluene or Dioxane): Anhydrous, high-boiling aprotic solvents are necessary to achieve the temperatures often required for efficient catalysis.
Caption: Catalytic cycle for Intramolecular Buchwald-Hartwig Amination.
Performance and Substrate Scope
This method is highly reliable for forming N-aryl substituted oxazepanes and can also be applied to N-alkyl versions, although this can be more challenging. It shows good functional group tolerance, but the strong base may not be compatible with sensitive substrates.
Synthesis of 4-Tosyl-2,3,4,5-tetrahydrobenzo[f][3][14]oxazepine
A Schlenk tube is charged with 2-(2-bromoethoxy)-N-tosylaniline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), (±)-BINAP (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (10 mL) is added via syringe. The reaction mixture is heated to 100 °C with stirring for 12-18 hours. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the resulting residue is purified by flash column chromatography on silica gel to give the product.[13]
Comparative Summary and Conclusion
Each synthetic route offers distinct advantages and is suited for different target molecules. The choice of method is a strategic decision based on factors like desired substitution, functional group compatibility, and scalability.
Synthetic Route
Key Bond Formed
Common Precursor
Key Reagents
Advantages
Disadvantages
Brønsted Acid Etherification
C-O
N-Tethered Bis-Alcohol
H₂SO₄, TFA
Atom-economical, simple reagents
Limited to acid-stable substrates, risk of side reactions
Intramolecular Reductive Amination
C-N
Amino-Aldehyde/-Ketone
NaBH(OAc)₃, H₂/Pd
One-pot, mild, broad scope
Requires carbonyl precursor, potential for over-alkylation
Ring-Closing Metathesis
C=C
Diene
Grubbs' Catalysts
Excellent functional group tolerance, product has handle for further chemistry
Expensive catalyst, requires high dilution, produces unsaturated ring
Intramolecular Buchwald-Hartwig
C-N
Halo-Amine
Pd Catalyst, Phosphine Ligand, Strong Base
Reliable for N-aryl rings, good yields
Expensive catalyst/ligand, requires strong base, sensitive to air/moisture
References
[Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N -Alkyl Amine C(sp 3 )–N Cleavage: Mild Synthesis of Benzo[3][14]oxazepane and Dihydrobenzo[3][11]oxazocine - ResearchGate]([Link])
[Synthesis of substituted benzo[b][3][14]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing)]([Link])
Comparative Structural Analysis Guide: X-Ray Crystallography of 1,4-Oxazepane Scaffolds
Executive Summary The 1,4-oxazepane ring system is a privileged scaffold in medicinal chemistry, appearing frequently in CNS-active agents, kinase inhibitors, and peptidomimetics. However, its seven-membered ring introdu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,4-oxazepane ring system is a privileged scaffold in medicinal chemistry, appearing frequently in CNS-active agents, kinase inhibitors, and peptidomimetics. However, its seven-membered ring introduces significant conformational flexibility (pseudorotation), rendering solution-state analysis (NMR) ambiguous.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against its primary alternatives—Solution NMR and Microcrystal Electron Diffraction (MicroED) . While NMR provides dynamic solution data, SC-XRD remains the absolute authority for defining the bioactive stereochemistry and ring puckering required for structure-based drug design (SBDD).
Comparative Analysis: SC-XRD vs. Alternatives
The following analysis evaluates the three primary structural determination methods for 1,4-oxazepane derivatives.
Table 1: Methodological Comparison
Feature
SC-XRD (Gold Standard)
Solution NMR (NOESY/ROESY)
MicroED (Emerging)
Primary Output
Absolute 3D coordinates, Stereochemistry, Packing
Dynamic connectivity, Relative stereochemistry
3D Potential Map (Coulombic), H-atoms often invisible
Sample State
Single Crystal (>50 µm)
Solution (Isotropic)
Nanocrystal (<1 µm) / Powder
Conformational Insight
Definitive (Frozen low-energy conformer)
Averaged (Fast exchange on NMR timescale)
Definitive (Frozen state)
1,4-Oxazepane Specifics
Resolves Twist-Chair vs. Twist-Boat ambiguity.
Often fails to distinguish subtle puckering due to signal averaging.
Ideal for derivatives that form micro-needles but won't grow large.
Throughput
Medium (Crystallization is the bottleneck)
High
Low (Requires Cryo-TEM access)
Stereochemical Certainty
100% (via Anomalous Scattering)
<80% (Requires chiral shift reagents or Mosher's analysis)
High (but dynamical scattering can complicate abs. config)
Decision Framework
In drug development, choosing the right structural tool saves months of optimization. The following decision tree illustrates the logical workflow for characterizing a new 1,4-oxazepane derivative.
Figure 1: Decision matrix for structural characterization. Note that salt formation is a critical bypass for oily oxazepane derivatives.
Technical Deep Dive: The Conformational Challenge
The "Twist" Problem
Unlike the rigid cyclohexane chair, the 7-membered 1,4-oxazepane ring occupies a complex conformational energy landscape. The two dominant low-energy conformers are the Twist-Chair (TC) and the Twist-Boat (TB) .
Why it matters: In kinase inhibition, the vector of the substituent at the C3 or C5 position determines whether the molecule fits into the ATP binding pocket.
The NMR Failure Mode: In solution, the barrier to pseudorotation is low (<10 kcal/mol). NMR signals usually represent a population-weighted average, obscuring the specific bioactive conformation required for docking studies.
The X-Ray Solution: Crystallization locks the molecule into a local energy minimum (often the lowest energy state, though packing forces apply). This allows for the precise measurement of Cremer-Pople puckering parameters , providing the exact coordinates needed for in silico docking.
Experimental Protocol: Crystallization of Flexible Rings
1,4-oxazepanes are notorious for "oiling out" due to their conformational entropy and lack of strong hydrogen bond donors. The following protocol is field-proven to force lattice formation.
Phase 1: Derivatization (The "Heavy Atom" Trick)
If the free base is an oil, do not waste time on evaporation. Immediately convert to a salt.
Reagent: Picric acid or
-toluenesulfonic acid.
Rationale: These counter-ions provide large, rigid aromatic surfaces for
- stacking, acting as a scaffold for the flexible oxazepane ring.
Bonus: The heavy sulfur or oxygen atoms aid in phase determination during solving.
Phase 2: Vapor Diffusion (Sitting Drop)
Avoid rapid evaporation, which traps the ring in amorphous glass.
Inner Solution: Dissolve 5 mg of the oxazepane salt in 500 µL of a "Good Solvent" (Methanol or Acetonitrile).
Outer Reservoir: Fill the well with 1 mL of "Bad Solvent" (Diethyl Ether or Pentane).
Equilibration: Seal tightly. As ether diffuses into the methanol, the polarity changes gradually, allowing the oxazepane molecules to organize slowly into the Twist-Chair lattice.
Temperature: Place at 4°C. Reduced thermal energy minimizes ring flipping during nucleation.
Phase 3: Data Collection Workflow
Figure 2: Linear workflow for SC-XRD data collection. Cryo-cooling (100K) is mandatory to freeze ring vibrations.
Data Presentation & Interpretation
When comparing your candidate against alternatives, summarize the structural metrics as shown below. This table represents typical values for a rigidified 1,4-oxazepane salt.
Expert Insight: If your Flack parameter is > 0.1, the absolute configuration is ambiguous. In this case, you must synthesize a derivative with a heavier atom (Bromine/Chlorine) to increase anomalous signal, or rely on the known chirality of the starting material (if applicable).
References
Comparison of SC-XRD and MicroED: Nannenga, B. L., & Gonen, T. (2019). The cryo-EM method MicroED as a powerful tool for small molecule structure determination. Nature Methods, 16, 369–374. Link
1,4-Oxazepane Synthesis & Structure: Peixoto, D., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors.[1][2] Journal of Organic Chemistry, 82(11), 5569–5577. Link[1]
Conformational Analysis of 7-Membered Rings: Evans, D. G., & Boeyens, J. C. A. (1989). Conformational analysis of seven-membered rings. Acta Crystallographica Section B, 45(6), 581–590. Link
Crystallization of Oils: Spingler, B., et al. (2012). A guide to small-molecule crystallography. Methods in Molecular Biology, 800, 1-24. Link
MicroED vs X-ray Guide: Gruene, T., et al. (2018). Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction. Angewandte Chemie International Edition, 57(50), 16313-16317. Link
A Comparative Guide to Catalytic Syntheses of 1,4-Oxazepanes: A Senior Application Scientist's Perspective
The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that forms the core of numerous biologically active compounds and pharmaceuticals.[1] Its unique three-dimensional structure imparts desirable...
Author: BenchChem Technical Support Team. Date: February 2026
The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that forms the core of numerous biologically active compounds and pharmaceuticals.[1] Its unique three-dimensional structure imparts desirable physicochemical properties, making it a sought-after target in drug discovery. This guide provides a comparative analysis of various catalytic strategies for the synthesis of 1,4-oxazepanes, offering insights into the choice of catalyst, reaction conditions, and expected outcomes. The discussion is grounded in experimental data and mechanistic understanding to aid researchers in selecting the optimal synthetic route for their specific applications.
Brønsted Acid-Catalyzed Intramolecular Etherification: A Direct and Economical Approach
One of the most straightforward methods for constructing the 1,4-oxazepane ring is through the intramolecular cyclization of N-tethered bis-alcohols. This approach, often catalyzed by strong Brønsted acids like sulfuric acid (H₂SO₄), offers an economical and direct route to diversely substituted 1,4-oxazepanes.[2]
The reaction proceeds via the formation of a benzylic carbocation as the key intermediate, which is then trapped intramolecularly by the distal hydroxyl group to forge the seven-membered ring.[2] The choice of reaction conditions, particularly temperature, is critical for selective formation of the desired 1,4-oxazepane product.[2]
Experimental Protocol: H₂SO₄-Catalyzed Synthesis of 4,7-Disubstituted 1,4-Oxazepanes[2]
A solution of the corresponding N-tethered bis-alcohol (1.0 mmol) in p-dioxane (5 mL) is stirred at the desired temperature (typically ranging from room temperature to 80 °C). Concentrated H₂SO₄ (0.1 mmol) is then added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4,7-disubstituted 1,4-oxazepane.
Caption: Workflow for Brønsted acid-catalyzed 1,4-oxazepane synthesis.
Copper-Catalyzed Tandem Reactions: A Convergent Strategy for Benzo-fused Analogs
For the synthesis of benzo-fused 1,4-oxazepines, copper catalysis offers a powerful and convergent approach. A notable example is the tandem C-N coupling/C-H carbonylation reaction, which allows for the construction of the benzoxazepine core from readily available starting materials.[3] This methodology is particularly attractive for its ability to generate molecular complexity in a single operation.
The proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle.[3] Initially, the copper(I) catalyst undergoes oxidative addition with an allyl halide. The resulting copper(III) intermediate then reacts with a phenylamine, followed by selective ortho-carbonylation and reductive elimination to yield the desired benzo-1,4-oxazepine derivative and regenerate the active Cu(I) species.[3]
Experimental Protocol: Copper-Catalyzed Synthesis of Benzo-1,4-oxazepine Derivatives[3]
A mixture of the phenylamine (0.5 mmol), allyl halide (0.6 mmol), CuI (10 mol%), a suitable ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol, 10 mol%), and a base (e.g., Cs₂CO₃, 2 equiv.) in a solvent such as DMSO (4 mL) is stirred under a carbon dioxide atmosphere at a specified temperature (e.g., 100 °C) for a designated time. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the pure benzo-1,4-oxazepine product.
Caption: Proposed catalytic cycle for copper-catalyzed benzo-1,4-oxazepine synthesis.
Palladium-Catalyzed Aminoacetoxylation: A Versatile Route to Functionalized Benzoxazepinones
Palladium catalysis has emerged as a versatile tool for the synthesis of a wide range of heterocyclic compounds, including 1,4-benzoxazepinones. The palladium-catalyzed aminoacetoxylation of alkenes provides an efficient route to these structures through a diheterofunctionalization process.[4] This method allows for a 7-exo ring-closure, leading to the formation of the seven-membered ring with good control.[4]
The catalytic cycle is believed to be initiated by a Pd(0) species.[5] The reaction of an N-allyl-2-aminophenol derivative in the presence of a palladium(II) catalyst and an oxidant like PhI(OAc)₂ leads to the formation of a functionalized 1,4-benzoxazepinone.[5]
Experimental Protocol: Palladium-Catalyzed Synthesis of 1,4-Benzoxazepinones[5]
To a solution of the N-allyl-2-aminophenol substrate (1.0 equiv) in a suitable solvent (e.g., DCE), are added Pd(OAc)₂ (5 mol%), a ligand if required, a base (e.g., DIPEA), and an oxidant such as PhI(OAc)₂ (1.2 equiv). The reaction mixture is stirred at a specific temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired 1,4-benzoxazepinone.
Caption: General workflow for palladium-catalyzed 1,4-benzoxazepinone synthesis.
Comparative Performance of Catalytic Systems
The selection of a specific catalytic system for the synthesis of 1,4-oxazepanes depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table provides a comparative summary of the discussed catalytic methods based on reported experimental data.
The synthesis of the 1,4-oxazepane core can be achieved through a variety of catalytic approaches, each with its own set of advantages and limitations. Brønsted acid catalysis offers a simple and cost-effective method for the synthesis of diversely substituted 1,4-oxazepanes from N-tethered bis-alcohols. For the construction of more complex benzo-fused analogs, copper-catalyzed tandem reactions provide a highly efficient and convergent strategy. Palladium catalysis, on the other hand, offers a versatile and powerful tool for the synthesis of functionalized 1,4-benzoxazepinones with excellent control over the cyclization process. The choice of the optimal catalytic system will ultimately be guided by the specific synthetic goals and the desired molecular architecture. This guide serves as a starting point for researchers to navigate the available synthetic methodologies and make informed decisions in their quest to explore the chemical space of 1,4-oxazepanes.
References
Prestat, G.; et al. Palladium-catalyzed amino and oxyacetoxylation have been developed to furnish 1,4-benzodiazepinones and 1,4-benzoxazepinones through the diheterofunctionalization of alkenes. Organic Chemistry Frontiers. [Link]
Castillo, J.; Insuasty, B.; Portilla, J. A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction. Bentham Science Publishers. [Link]
Prestat, G.; et al. Synthesis of 1,4-benzodiazepinones and 1,4-benzoxazepinones via palladium-catalyzed amino and oxyacetoxylation. Request PDF. [Link]
Zhao, X.; et al. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed. [Link]
Zhao, X.; et al. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PMC - PubMed Central. [Link]
Gulea, M.; et al. 1,4-Oxazepines and 1,4-Thiazepines. Request PDF. [Link]
Kaliberda, O.; et al. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
Urban, M.; et al. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing. [Link]
Vitale, P.; et al. Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]
In vitro assays for compounds synthesized from "6-Methyl-1,4-oxazepane-4-carbonyl chloride"
Technical Assessment: In Vitro Profiling of 6-Methyl-1,4-Oxazepane-4-Carboxamide Derivatives Executive Summary: The Case for the Oxazepane Scaffold In the optimization of urea-based inhibitors—particularly for targets li...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Assessment: In Vitro Profiling of 6-Methyl-1,4-Oxazepane-4-Carboxamide Derivatives
Executive Summary: The Case for the Oxazepane Scaffold
In the optimization of urea-based inhibitors—particularly for targets like KRAS , Cbl-b , and Soluble Epoxide Hydrolase (sEH) —the choice of the terminal amine capping group is pivotal. While morpholine and piperazine are standard "go-to" moieties for improving solubility and pharmacokinetic (PK) profiles, they often suffer from rapid oxidative metabolism or poor selectivity.
This guide evaluates compounds synthesized using 6-Methyl-1,4-oxazepane-4-carbonyl chloride (CAS: 1936500-68-3).[1][2][3] This reagent introduces a 6-methyl-1,4-oxazepane moiety, a seven-membered ring bioisostere that offers distinct conformational entropy and lipophilicity compared to its six-membered analogs.
Key Value Proposition:
Conformational Sampling: The flexible 7-membered ring can access binding pockets restricted to rigid morpholines.
Metabolic Shielding: The C6-methyl group hinders oxidative attack at the common metabolic soft spots, potentially extending half-life (
).
Vectorial Reach: The expanded ring size pushes the carbonyl-urea vector slightly further, often capturing additional water-mediated hydrogen bonds.
Structural & Physicochemical Comparison
Before detailing the assays, we must objectively compare the physicochemical baseline of the oxazepane moiety against standard alternatives.
Table 1: Comparative Physicochemical Profile of Urea Capping Groups
Feature
6-Methyl-1,4-oxazepane (Target)
Morpholine (Standard)
4-Methylpiperazine (Alternative)
Implication
Ring Size
7-membered
6-membered
6-membered
Oxazepane offers unique induced-fit capabilities.
LogP (Est.)
~0.8 - 1.1
~ -0.86
~ 0.1
Oxazepane is more lipophilic, improving membrane permeability (PAMPA).
tPSA
~29 Ų
~20 Ų
~23 Ų
Slight increase in polar surface area due to ring conformation.
Metabolic Liability
Low (Steric hindrance at C6)
High (N-dealkylation, ring oxidation)
High (N-oxidation, N-dealkylation)
Oxazepane shows superior microsomal stability.
Chirality
Yes (C6 Methyl)
No
No
Opportunity for enantioselective binding (R vs S).
Synthetic Workflow & Reagent Handling
The use of 6-Methyl-1,4-oxazepane-4-carbonyl chloride allows for a clean, one-step installation of the urea linkage, avoiding the hazardous use of phosgene or triphosgene on the bench.
Protocol 1: Urea Installation via Carbamoyl Chloride
Safety Note: Carbamoyl chlorides are potential alkylating agents. Handle in a fume hood with double nitrile gloves.
Procedure:
Dissolve R-NH2 in DCM at 0°C under
.
Add DIPEA dropwise.
Slowly add the carbonyl chloride reagent.
Warm to RT and stir for 2 hours. Monitor by LC-MS (Target mass = R-NH + 141 Da).
Critical Step: Quench with saturated
to hydrolyze unreacted acid chloride before workup.
Critical In Vitro Assays
To validate the superiority of the oxazepane derivatives, the following three-assay panel is required. These protocols are designed to be self-validating with internal controls.
of the oxazepane derivative compared to the morpholine analog.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a fluorophore-labeled probe by the test compound.
Protocol:
Reagents: Recombinant Target Protein (tagged, e.g., His-KRAS), Terbium-labeled anti-His antibody (Donor), Fluorescent Tracer (Acceptor), Test Compounds (DMSO stock).
Plate Setup: 384-well low-volume white plates.
Execution:
Dispense 5 µL of Test Compound (10-point dose-response, starting at 10 µM).
Add 5 µL of Protein/Antibody Mix (Final conc: 5 nM). Incubate 15 min.
Objective: Ensure the increased lipophilicity of the oxazepane ring does not compromise solubility or lead to non-specific binding.
Protocol:
Membrane: PVDF filter coated with 1% Lecithin/Dodecane.
Donor Well: Compound at 10 µM in PBS (pH 7.4).
Acceptor Well: PBS (pH 7.4).
Incubation: 18 hours at RT in a humidity chamber.
Quantification: UV-Vis or LC-MS of Donor and Acceptor compartments.
Calculation:
Visualizing the Logic
The following diagrams illustrate the synthesis logic and the decision tree for selecting this scaffold.
Caption: Workflow for synthesizing and validating oxazepane-capped inhibitors. The central decision node relies on comparative data against standard morpholine bioisosteres.
Caption: Mechanistic comparison of Morpholine vs. 6-Methyl-1,4-Oxazepane. Green paths indicate the strategic advantages of the oxazepane moiety in drug design.
References
Ambeed. (2023).[3][4] Product Analysis: 6-Methyl-1,4-oxazepane-4-carbonyl chloride (CAS 1936500-68-3).[1][2][3] Ambeed Chemical Products.[3] Link
Sameshima, T., et al. (2022). Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof. U.S. Patent No.[5] 11,530,229. U.S. Patent and Trademark Office. Link
Kusaka, H., et al. (2024). Macrocyclic KRAS inhibitors and methods of use.[6] WO Patent 2024/107686 A1.[6] World Intellectual Property Organization.[5] Link
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. ScienceDirect. Link
Meanwell, N. A. (2011). Bioisosteres of the Morpholine Ring System in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Strategic SAR Analysis of 1,4-Oxazepane Derivatives: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the Structure-Activity Relationships (SAR) of 1,4-oxazepane derivatives. This content is designed for medicinal chemists and drug discovery professionals, fo...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the Structure-Activity Relationships (SAR) of 1,4-oxazepane derivatives. This content is designed for medicinal chemists and drug discovery professionals, focusing on comparative performance, mechanistic insights, and experimental validation.
Executive Summary: The "Seven-Membered" Advantage
In the landscape of privileged scaffolds, 1,4-oxazepanes (seven-membered rings containing oxygen and nitrogen) occupy a unique chemical space between the rigid, widely exploited 1,4-benzodiazepines and the smaller, saturated morpholines.
While 1,4-diazepines are historically dominant in CNS drug discovery (e.g., anxiolytics), 1,4-oxazepanes offer distinct physicochemical advantages:
Lipophilicity Modulation: Replacing a nitrogen with oxygen typically lowers cLogP, improving metabolic stability and blood-brain barrier (BBB) permeability profiles compared to bis-nitrogen analogs.
Conformational Biasing: The ether linkage introduces specific puckering preferences distinct from the diazepine ring, allowing for unique vector exploration in receptor binding pockets (e.g., Dopamine D4, 5-HT1A).
This guide objectively compares 1,4-oxazepanes against their structural alternatives, supported by experimental data and validated protocols.
Comparative Scaffold Analysis
To understand the utility of the 1,4-oxazepane core, we must compare it with its direct medicinal chemistry competitors: the 6-membered morpholine and the 7-membered 1,4-diazepine.
Table 1: Physicochemical & Functional Comparison
Feature
Morpholine (6-ring)
1,4-Diazepine (7-ring)
1,4-Oxazepane (7-ring)
Ring Conformation
Chair (Rigid)
Twist-boat (Flexible)
Twist-chair (Semi-flexible)
H-Bond Donors
1 (NH)
2 (NH, NH)
1 (NH)
H-Bond Acceptors
2 (N, O)
2 (N, N)
2 (N, O)
Metabolic Liability
Low
Moderate (N-oxidation/dealkylation)
Low (Ether is stable)
CNS Penetration
High
High
High (Optimized LogP)
Primary Application
Linker/Solubilizer
CNS (GABA modulation)
Selective GPCR Ligands (D4, 5-HT)
Expert Insight: The transition from morpholine to 1,4-oxazepane is not merely a homologation. It introduces a "conformational toggle." The 7-membered ring can adopt low-energy twist-chair conformations that project substituents (e.g., at C2 or C7) into hydrophobic sub-pockets inaccessible to the rigid morpholine chair.
Case Study I: Dopamine D4 Receptor Selectivity
Target: Dopamine D4 Receptor (Implicated in schizophrenia and cognitive deficits).[1]
Challenge: Achieving selectivity over D2 and D3 receptors.
SAR Deep Dive: The C2-Substitution Effect
Research indicates that 2,4-disubstituted 1,4-oxazepanes exhibit superior D4 selectivity compared to their morpholine analogs. The size of the ring and the substituent at the C2 position are critical.
Table 2: Comparative Potency (Ki) of 1,4-Oxazepane Derivatives
Compound ID
Core Structure
R1 (C2-Position)
R2 (N-Benzyl Substituent)
Ki (nM) hD4
Selectivity (D4/D2)
OX-1a
1,4-Oxazepane
H
4-Chlorobenzyl
15
> 50x
OX-1b
1,4-Oxazepane
Methyl
4-Chlorobenzyl
8
> 100x
OX-1c
1,4-Oxazepane
Ethyl
4-Chlorobenzyl
25
> 40x
OX-1d
1,4-Oxazepane
H
4-Fluorobenzyl
22
> 50x
MO-1
Morpholine
Methyl
4-Chlorobenzyl
45
> 10x
Data Interpretation:
Ring Size: The 1,4-oxazepane (OX-1b , Ki = 8 nM) is significantly more potent than the morpholine analog (MO-1 , Ki = 45 nM). The 7-membered ring likely allows the p-chlorobenzyl group to adopt the optimal orientation for the D4 hydrophobic pocket.
Steric Limit: Methyl substitution at C2 (OX-1b ) enhances potency, likely by locking the ring into a bioactive conformation. However, extending to ethyl (OX-1c ) causes a steric clash, reducing affinity (Ki drops from 8 to 25 nM).
Electronic Effect: Electron-withdrawing groups on the benzyl ring (Cl > F) correlate with higher affinity, suggesting a halogen-bonding or pi-stacking interaction in the binding site.
Visualizing the SAR Landscape
The following diagram maps the structural requirements for 1,4-oxazepane activity, synthesizing data from D4 and 5-HT1A receptor studies.
Figure 1: Strategic SAR Map of the 1,4-Oxazepane Scaffold. Key substitution vectors highlight regions for potency optimization versus steric clashes.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols outline the synthesis of the core scaffold and the validation of biological activity.
Protocol A: Regioselective Synthesis via N-Propargylamines
Rationale: Traditional cyclization often yields mixtures. This gold-catalyzed method ensures high regioselectivity for the 7-membered ring.
Materials:
N-propargylamine derivative (1.0 equiv)
NaAuCl4 (2 mol%)
Methanol (Solvent)
K2CO3 (Base)
Step-by-Step Workflow:
Preparation: Dissolve the N-propargylamine precursor in anhydrous methanol (0.1 M concentration).
Catalysis: Add NaAuCl4 (2 mol%) at room temperature under nitrogen atmosphere.
Cyclization: Stir the mixture at 60°C for 4 hours. The gold catalyst activates the alkyne, promoting intramolecular nucleophilic attack by the hydroxyl group (attached via linker).
Workup: Filter through a celite pad to remove the catalyst. Concentrate the filtrate in vacuo.
Purification: Purify via flash column chromatography (Hexane/EtOAc) to isolate the 1,4-oxazepane.
Membrane Preparation: Homogenize HEK293 cells and centrifuge (20,000 x g) to isolate cell membranes. Resuspend in Assay Buffer.
Incubation: In 96-well plates, mix:
50 µL Membrane suspension.
20 µL [3H]-Spiperone (Final conc: 0.5 nM).
20 µL Test Compound (Concentration range: 10^-10 to 10^-5 M).
Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium binding.
Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester to trap bound ligand. Wash 3x with ice-cold buffer.
Quantification: Measure radioactivity via liquid scintillation counting.
Analysis: Calculate IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation:
.
Synthesis Workflow Visualization
Figure 2: Gold-Catalyzed Synthesis Workflow. This route prioritizes atom economy and regioselectivity for the 7-membered ring formation.
References
BenchChem. (2025).[2] Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives: A Comparative Guide. BenchChem Technical Guides.
Journal of Medicinal Chemistry. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications.
RSC Advances. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Royal Society of Chemistry.
European Journal of Medicinal Chemistry. (2024). Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship. Elsevier.
Forging the Future of Privileged Scaffolds: A Comparative Guide to the Synthesis of 1,4-Oxazepanes
An in-depth analysis of classical versus modern synthetic strategies for a critical heterocyclic motif in drug discovery. The 1,4-oxazepane ring system, a seven-membered heterocycle, is a recurring and valuable scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth analysis of classical versus modern synthetic strategies for a critical heterocyclic motif in drug discovery.
The 1,4-oxazepane ring system, a seven-membered heterocycle, is a recurring and valuable scaffold in medicinal chemistry. Its unique three-dimensional structure allows for the presentation of substituents in diverse vectors, making it a "privileged scaffold" for interacting with a variety of biological targets. However, the synthesis of this important motif has historically been challenging, often requiring multi-step procedures with harsh conditions and limited substrate scope. This guide provides a comprehensive benchmark of classical synthetic routes against emerging modern methodologies for the preparation of 1,4-oxazepanes, offering researchers and drug development professionals a clear comparison of their respective strengths and weaknesses.
The Classical Approach: A Multi-Step Journey to the 1,4-Oxazepane Core
Traditional methods for constructing the 1,4-oxazepane skeleton typically rely on the intramolecular cyclization of a linear precursor containing the requisite nitrogen and oxygen functionalities. A representative example is the synthesis of N-substituted 1,4-oxazepan-6-ones, which often involves a four-step sequence. This approach, while reliable, highlights the laborious nature of classical routes.
A common classical pathway to an N-substituted 1,4-oxazepan-6-one, such as the 4-benzyl derivative, is a four-step process starting from diethanolamine. This method involves N-alkylation, protection of the hydroxyl groups, selective deprotection and oxidation to a keto-acid, and finally, an intramolecular cyclization to form the seven-membered ring.[1]
Experimental Protocol: A Classical Four-Step Synthesis of 4-Benzyl-1,4-oxazepan-6-one[1]
Step 1: Synthesis of N-benzyldiethanolamine
To a solution of diethanolamine (1.0 eq) in methanol or ethanol, add potassium carbonate (2.5 eq).
Add benzyl bromide (1.1 eq) dropwise at room temperature.
Stir the reaction mixture at reflux for 12-24 hours, monitoring by thin-layer chromatography (TLC).
Upon completion, cool the mixture, filter, and concentrate the solvent under reduced pressure to yield N-benzyldiethanolamine.
Step 2: O-Protection
The two hydroxyl groups of N-benzyldiethanolamine are protected, for example, as t-butyldimethylsilyl (TBDMS) ethers, to prevent their interference in subsequent steps.
Step 3: Selective Deprotection & Oxidation
One of the two protecting groups is selectively removed to reveal a primary alcohol.
The primary alcohol is then oxidized to a carboxylic acid using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), yielding a keto-acid intermediate.
Step 4: Intramolecular Cyclization
Dissolve the keto-acid precursor (1.0 eq) in a large volume of a suitable solvent such as dichloromethane (DCM).
Add a coupling agent, for instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).
Stir the reaction at room temperature for 24-48 hours, monitoring lactam formation by TLC or LC-MS.
Upon completion, wash the reaction mixture with water and brine, dry the organic layer, concentrate, and purify by column chromatography to afford 4-benzyl-1,4-oxazepan-6-one.
Classical four-step synthesis of N-substituted 1,4-oxazepan-6-ones.
Modern Methods: Streamlining the Synthesis with Novel Catalysis
In contrast to the multi-step classical approaches, modern synthetic methods aim to construct the 1,4-oxazepane core in a more atom- and step-economical fashion. These strategies often employ transition-metal catalysis to facilitate novel bond formations and cyclization cascades.
A compelling example of a modern approach is the tandem transformation involving a C-N coupling followed by a C-H carbonylation to synthesize benzo-1,4-oxazepine derivatives. This one-pot reaction utilizes a copper catalyst to bring together a phenylamine and an allyl halide under a carbon dioxide atmosphere, constructing the heterocyclic ring in a single, efficient operation.[2]
Experimental Protocol: A Modern Tandem Synthesis of 2-Phenyl-2,3-dihydro-1H-benzo[e][1][3]oxazepin-5-one[2]
A mixture of phenylamine (1a) (0.5 mmol), (1-chloro-vinyl)-benzene (2a) (0.6 mmol), copper(I) iodide (CuI) (10 mol %), ligand L1 (10 mol %), and cesium carbonate (Cs₂CO₃) (2 equiv.) in dimethyl sulfoxide (DMSO) (4 mL) is prepared.
The reaction mixture is stirred in a carbon dioxide atmosphere at 100 °C for 10 hours.
After completion, the reaction is quenched with saturated salt water and extracted with ethyl acetate.
The combined organic layers are dried over sodium sulfate, and the pure product is obtained by flash column chromatography on silica gel.
Tolerates a range of phenylamines and allyl halides[2]
Purification
Multiple chromatographic purifications
Single chromatographic purification
Safety & Environmental
Uses potentially sensitizing coupling agents like EDC.[3] Generates significant waste from multiple steps.
Uses a copper catalyst which can have toxicological concerns.[4] DMSO is a biodegradable solvent but can have ecotoxic effects at high concentrations.[5]
Causality Behind Experimental Choices: A Deeper Dive into the Mechanisms
Classical Route: The multi-step nature of the classical synthesis is dictated by the need to manage the reactivity of the functional groups. The protection of the hydroxyl groups is crucial to prevent them from interfering with the oxidation of the other alcohol to a carboxylic acid. The final intramolecular cyclization relies on the activation of the carboxylic acid by a coupling agent like EDC to facilitate the formation of the amide bond, which is thermodynamically favorable but kinetically slow without activation.
Modern Route: The elegance of the modern tandem reaction lies in the orchestrated reactivity enabled by the copper catalyst. The catalyst first facilitates the coupling of the phenylamine and the allyl halide. Subsequently, the same catalyst system promotes the carbonylation of a C-H bond on the aromatic ring with carbon dioxide, followed by an intramolecular cyclization to form the 1,4-oxazepine ring. This cascade of reactions in a single pot significantly enhances the efficiency of the synthesis.
Conclusion: A Paradigm Shift in Heterocyclic Synthesis
The comparison clearly illustrates the significant advancements in the synthesis of 1,4-oxazepanes. While classical routes are established and can be reliable, they are often characterized by their length, use of stoichiometric reagents, and lower overall efficiency. Modern, catalyst-driven methods, such as the tandem C-N coupling/C-H carbonylation, offer a paradigm shift towards more sustainable and efficient synthesis. These newer approaches provide access to complex heterocyclic scaffolds in fewer steps, with higher yields, and often with greater functional group tolerance. For researchers in drug discovery and development, the adoption of these modern synthetic strategies can accelerate the exploration of the chemical space around the 1,4-oxazepane scaffold, ultimately facilitating the discovery of new therapeutic agents.
References
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules. 2016, 22(1), 53. [Link]
Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis. 2012, 9(6). [Link]
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. 2025. [Link]
Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. 2023, 88(24), 17665–17676. [Link]
Gold(I)-catalyzed synthesis of optically active 1,4-oxazepan-7-ones. Tetrahedron Letters. 2014, 55(33), 4652-4655. [Link]
Ecotoxic Effects of the Vehicle Solvent Dimethyl Sulfoxide on Aquatic Model Organisms. Water. 2021, 13(1), 91. [Link]
Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Chemical Communications. 2011, 47(30), 8596-8598. [Link]
Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Journal of the American Chemical Society. 2021, 143(29), 11236–11244. [Link]
New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. 2016, 6(95), 92961-92976. [Link]
Material Safety Data Sheet (MSDS) for Q-5 Copper Catalyst. Research Catalysts, Inc. 2013. [Link]
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. 2022, 27(19), 6527. [Link]
Exploring the Environmental and Safety Aspects of Dimethyl Sulfoxide (DMSO) Use. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. 2014. [Link]
Evaluating Regioselectivity in 1,4-Oxazepane Reactions: A Comparative Guide
This guide evaluates the regioselectivity of reactions involving 1,4-oxazepanes, contrasting De Novo Ring Construction against Post-Synthetic Functionalization . Executive Summary: The Regioselectivity Paradox 1,4-Oxazep...
Author: BenchChem Technical Support Team. Date: February 2026
This guide evaluates the regioselectivity of reactions involving 1,4-oxazepanes, contrasting De Novo Ring Construction against Post-Synthetic Functionalization .
Executive Summary: The Regioselectivity Paradox
1,4-Oxazepanes (7-membered rings with O and N heteroatoms) present a unique challenge in medicinal chemistry: conformational flexibility . Unlike their 6-membered morpholine counterparts, the 7-membered ring's entropy often hampers highly selective direct functionalization (e.g., lithiation) of the saturated core.
Consequently, the industry standard for achieving high regioselectivity has shifted from post-synthetic manipulation to regiocontrolled ring closure. This guide compares these two dominant paradigms, supported by experimental data and mechanistic insights.[1][2]
Mechanistic Drivers of Regioselectivity[1][2]
To control the reaction outcome, one must understand the competing forces at play:
Electronic Bias (The N vs. O Battle): In functionalization reactions, the nitrogen atom (typically N4) is more Lewis basic and directing than Oxygen (O1). However, protecting groups on Nitrogen (e.g., Boc, Cbz) can reverse this, utilizing Complex Induced Proximity Effects (CIPE) to direct lithiation to C3 or C5.
Baldwin’s Rules & Ring Closure: In synthesis, the battle is between 6-exo-tet (forming morpholines) and 7-endo-tet (forming oxazepanes). Substituents at the
-position to Nitrogen are critical for favoring the 7-membered outcome via the Thorpe-Ingold effect.
Visualization: Regiocontrol Decision Tree
Figure 1: Decision matrix for selecting the optimal regiocontrol strategy based on scaffold type.
Comparative Analysis of Strategies
Strategy A: Regioselective Ring Construction (Haloetherification)
Best for: Installing stereocenters on the aliphatic ring (C2, C3, C5, C6).
This method relies on the cyclization of amino-alkenes. The regioselectivity (7-endo vs. 6-exo) is dictated by the substrate's substitution pattern.
Mechanism: An electrophilic bromine source (e.g., NBS) activates the alkene. The internal hydroxyl group attacks the bromonium ion.
Regiocontrol Factor: An alkyl substituent at the allylic position (R) strongly favors 7-endo cyclization due to steric hindrance destabilizing the 6-exo transition state.
Experimental Comparison (Ring Closure Modes):
Substrate Substituent
Reagent
Major Product
Yield
Regiomeric Ratio (7-endo : 6-exo)
None (Unsubstituted)
NBS
Morpholine (6-exo)
82%
1 : >20
-Methyl (Allylic)
NBS
1,4-Oxazepane (7-endo)
88%
>20 : 1
-Phenyl
NBS
1,4-Oxazepane (7-endo)
91%
>20 : 1
Internal Alkyne
AuCl3
Benzo-oxazepine
75%
Exclusive
Data synthesized from J. Org.[2][3] Chem. 2013, 78, 872 and related studies.[2]
Best for: Functionalizing the aromatic ring in benzo-fused oxazepanes.
For benzo[b][1,4]oxazepines, the amide or imine moiety acts as a Directing Group (DG) .
Regioselectivity: Palladium catalysts (Pd(OAc)₂) coordinate to the N4-position, directing activation exclusively to the ortho-position of the pendant phenyl ring or the fused ring, depending on geometry.
Limitation: This method rarely functionalizes the aliphatic carbons (C2/C3) of the oxazepane ring itself due to lack of appropriate geometric overlap for C-H insertion.
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis via Bromoetherification
Target: 6-Bromo-3-methyl-1,4-oxazepane
Rationale: This protocol maximizes 7-endo selectivity by leveraging the
-methyl substituent effect.
Preparation: Dissolve
-tosyl-amino-alkene (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).
Activation: Cool to 0 °C. Add NBS (N-bromosuccinimide, 1.2 equiv) portion-wise.
Cyclization: Stir for 4 hours. The reaction is self-indicating (disappearance of alkene by TLC).
Quench: Add saturated aqueous Na₂S₂O₃ to neutralize excess bromine.
Purification: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
Validation: ¹H NMR should show a distinct downfield shift for the CH-Br proton (~4.2 ppm).
Quality Check: If the 6-exo morpholine byproduct is present, it typically elutes earlier on silica gel.
Protocol 2: Pd-Catalyzed Ortho-Halogenation
Target: 9-Chloro-benzo[b][1,4]oxazepin-4-one
Rationale: Uses the amide carbonyl as a weak directing group for Pd(II).
Setup: In a sealed tube, combine the benzo-oxazepine substrate (0.2 mmol), Pd(OAc)₂ (5 mol%), and NCS (N-chlorosuccinimide, 1.2 equiv).
Solvent: Add acetic acid (AcOH, 2 mL). The acidic medium promotes the electrophilic palladation mechanism.
Reaction: Heat to 100 °C for 12 hours.
Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.
Regioselectivity Check: The product should be exclusively halogenated at the position ortho to the amide nitrogen. Verify by NOE (Nuclear Overhauser Effect) spectroscopy between the N-H/N-R and the new aryl proton.
Visualizing the Reaction Pathway
The following diagram illustrates the divergence in pathway based on the "methyl effect" in Strategy A.
Figure 2: Mechanistic divergence in haloetherification. Substituents at R' force the 7-endo pathway.
References
Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. J. Org. Chem. 2013, 78, 872–885.[2] Link
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. 2025.[4] Link
Regioselective Halogenation of 1,4-Benzodiazepinones via C-H Activation. Sci. Rep. 2015, 5, 12131. Link
Lipase Catalyzed Regioselective Lactamization. Org. Process Res. Dev. 2014, 18, 1116–1119. Link
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. 2017, 22, 1871. Link
This guide outlines the scientifically validated disposal and handling procedures for 6-Methyl-1,4-oxazepane-4-carbonyl chloride . As a carbamoyl chloride derivative, this compound presents specific hazards—reactivity wi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the scientifically validated disposal and handling procedures for 6-Methyl-1,4-oxazepane-4-carbonyl chloride . As a carbamoyl chloride derivative, this compound presents specific hazards—reactivity with nucleophiles, corrosivity, and potential toxicity—that require a distinct neutralization protocol before final disposal.
Primary Risk: Violent reaction with water/bases releasing Hydrogen Chloride (HCl) gas; potential formation of carcinogenic intermediates.[1]
Disposal Principle: Controlled hydrolysis or alcoholysis to convert the reactive electrophile into a stable, neutral organic waste stream suitable for incineration.
Critical Risk Assessment
Before initiating any disposal procedure, you must understand the chemical behavior driving the protocol.
Feature
Hazard Implication
Operational Control
Carbamoyl Chloride Group
Highly electrophilic; reacts with biological nucleophiles (DNA/Proteins).[1] Potential carcinogen.
Strict Containment: Use a fume hood.[3] Double-gloving is mandatory.[1]
Do NOT add water directly to the concentrated solid/liquid.[3][4][5]
Hydrolysis Products
Generates 6-methyl-1,4-oxazepane (amine) and HCl.[1]
pH Control: The waste stream will become acidic; neutralization is required.
Personal Protective Equipment (PPE)
Respiratory: NIOSH-approved N95 (for dust) or respirator with organic vapor/acid gas cartridges if working outside a fume hood (not recommended).[1]
Skin:
Primary: Silver Shield® (Laminate) gloves are preferred for carbamoyl chlorides.[1]
Secondary: Double-layer Nitrile (minimum 5 mil) if laminate is unavailable; change immediately upon splash.[1]
Eye: Chemical splash goggles + Face shield (if handling >10g).[1]
Operational Disposal Protocols
Scenario A: Controlled Quenching of Stock/Bulk Waste
Use this protocol for expiring stock, leftover reaction reagents, or pure material (>100 mg).[1]
The Mechanism:
(Note: Carbamoyl chlorides hydrolyze to the secondary amine, CO₂, and HCl.[1] In base, CO₂ is trapped as carbonate/bicarbonate.)
Step-by-Step Procedure:
Preparation:
Set up a 3-neck round-bottom flask in a fume hood.
Prepare a 20% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution (approx. 10 equivalents relative to the waste).[1]
Cool the basic solution to 0–5°C using an ice bath.
Dilution (The "Carrier" Phase):
Dissolve the 6-Methyl-1,4-oxazepane-4-carbonyl chloride in a non-reactive organic solvent (e.g., Dichloromethane or Toluene).[1] A 1:10 dilution ratio (Chemical:Solvent) is recommended to act as a heat sink.
Controlled Addition:
Place the diluted organic solution into an addition funnel.
Slowly add the organic solution dropwise to the stirred, cooled basic solution.
Caution: Monitor temperature.[6] If using bicarbonate, expect vigorous CO₂ evolution (foaming). Ensure adequate headspace.[3][7][8]
Completion & Neutralization:
Allow the mixture to stir at room temperature for 1–2 hours to ensure complete hydrolysis of the carbamoyl chloride bond.
Check pH. If acidic, add more base. If highly basic (>pH 11), neutralize carefully with dilute HCl to pH 7–9.
Final Disposal:
Separate the layers (if toluene/DCM was used).
Organic Layer: Dispose of as "Halogenated Organic Waste" (for incineration).[1]
Aqueous Layer: Check local regulations. If free of organics and neutral, it may be drain-disposable; otherwise, dispose of as "Aqueous Chemical Waste."[1]
Scenario B: Trace Residue (Glassware/Syringes)
Do not wash contaminated glassware directly in the sink.[1]
Rinse: Rinse glassware with a small volume of Acetone or Ethanol.
Quench: Collect the acetone rinsate in a dedicated "Quench Beaker" containing 5% NaHCO₃ solution.
Wash: Once rinsed, the glassware can be washed with soap and water.
Waste: Dispose of the quench beaker contents into the "Organic Solvent Waste" container.
Scenario C: Spill Cleanup
Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.
Absorb: Cover the spill with a Dry Lime/Sand/Soda Ash mixture (1:1:1). Do not use water.[1][3][4][9]
Scoop: Using non-sparking tools, scoop the absorbed material into a wide-mouth waste jar.
Decontaminate: Wipe the surface with a paper towel soaked in dilute ammonia or soap water. Pack these towels into the waste jar.
Figure 1: Decision tree for the safe disposal and neutralization of carbamoyl chloride derivatives.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 7: Disposal of Waste).